Methyl 2-aminohexanoate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554798 | |
| Record name | Methyl norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77300-48-2 | |
| Record name | Methyl norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-aminohexanoate hydrochloride, a key intermediate in various chemical and pharmaceutical applications. This document details established synthetic protocols, presents available physicochemical data in a structured format, and outlines the expected analytical characterization.
Introduction
This compound, the hydrochloride salt of the methyl ester of 2-aminohexanoic acid (more commonly known as norleucine), is a valuable building block in organic synthesis. Its structural similarity to natural amino acids makes it a compound of interest in the development of peptides, peptidomimetics, and other biologically active molecules. This guide serves as a technical resource for professionals engaged in research and development requiring the synthesis and rigorous characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-aminohexanoic acid. Two common and effective methods are detailed below.
Method 1: Esterification using Trimethylchlorosilane in Methanol
A convenient and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[1][2] This approach offers mild reaction conditions and generally provides good to excellent yields.[1]
Experimental Protocol:
-
To a round-bottom flask containing 2-aminohexanoic acid, add freshly distilled methanol.
-
Slowly add trimethylchlorosilane to the suspension with stirring at room temperature. A typical molar ratio of amino acid to TMSCl is 1:2.[1]
-
Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.
Method 2: Esterification using Thionyl Chloride in Methanol
Another established method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in methanol. This reagent readily converts the carboxylic acid to the corresponding methyl ester.
Experimental Protocol:
-
Suspend 2-aminohexanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo to obtain the crude product.
-
Purify the crude this compound by recrystallization.
Physicochemical and Characterization Data
While specific experimental data for this compound is not widely published in the form of complete spectral datasets, the following table summarizes the available and expected physicochemical properties. Data for the closely related isomer, L-Norleucine methyl ester hydrochloride, is included for comparative purposes.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 134-140 °C (for L-Norleucine methyl ester hydrochloride) | |
| Optical Rotation | +24.5° (c=1.1 in MeOH, for L-Norleucine methyl ester hydrochloride) |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected characteristics for each analytical technique.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The approximate chemical shifts (δ) in ppm are predicted as follows:
-
~0.9 ppm (triplet): Terminal methyl group (-CH₃) of the butyl chain.
-
~1.3-1.4 ppm (multiplet): Methylene groups (-CH₂-) of the butyl chain.
-
~1.8-2.0 ppm (multiplet): Methylene group adjacent to the chiral center (-CH₂-CH(NH₃⁺)).
-
~3.8 ppm (singlet): Methyl ester group (-OCH₃).
-
~4.1 ppm (triplet or multiplet): Proton on the chiral carbon (-CH(NH₃⁺)).
-
~8.5 ppm (broad singlet): Ammonium protons (-NH₃⁺).
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:
-
~13.8 ppm: Terminal methyl carbon (-CH₃).
-
~22.0 ppm, ~27.5 ppm, ~31.0 ppm: Methylene carbons of the butyl chain (-CH₂-).
-
~52.5 ppm: Carbon of the chiral center (-CH(NH₃⁺)).
-
~53.0 ppm: Methyl ester carbon (-OCH₃).
-
~170.5 ppm: Carbonyl carbon of the ester group (C=O).
The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:
-
~2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt (-NH₃⁺).
-
~1740 cm⁻¹: C=O stretching of the ester group.
-
~1500-1600 cm⁻¹: N-H bending of the ammonium salt.
-
~1100-1200 cm⁻¹: C-O stretching of the ester group.
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected molecular ion peak for the free base (after loss of HCl) would be [M+H]⁺ at m/z 146.12.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Workflow
Caption: Workflow from synthesis to characterization.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-aminohexanoate hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document collates available data on the compound's chemical structure, molecular weight, melting point, and solubility. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a general synthesis method. This guide aims to be a foundational resource for the handling, characterization, and application of this compound in a research and development setting.
Chemical Identity and Structure
This compound is the hydrochloride salt of the methyl ester of 2-aminohexanoic acid (more commonly known as norleucine). It exists as a racemic mixture and as individual enantiomers. The (2S)-enantiomer is derived from the naturally occurring L-norleucine.
-
IUPAC Name: methyl 2-aminohexanoate;hydrochloride
-
Synonyms: H-DL-Norleu-OMe·HCl, Methyl DL-norleucinate hydrochloride
-
CAS Number:
-
Racemate: 77300-48-2
-
(2S)-enantiomer: 3844-54-0
-
-
Molecular Formula: C₇H₁₆ClNO₂
-
Molecular Weight: 181.66 g/mol
-
Chemical Structure:
Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the tables below. Data for both the racemic mixture and the (2S)-enantiomer are provided where available.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, powder or crystals | |
| Color | White to off-white | |
| Melting Point (°C) | 131-132 ((S)-enantiomer) |
Table 2: Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |
| Methanol | Soluble | Expected to be soluble based on the polarity of the solvent and solute. |
| Ethanol | Soluble | Similar to methanol, expected to be soluble. |
| Diethyl Ether | Insoluble | Generally, amine hydrochlorides are insoluble in non-polar organic solvents. |
| Chloroform | Slightly Soluble |
Spectroscopic Data (Expected)
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics are expected:
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet (~3.7 ppm): 3H, corresponding to the methyl ester protons (-OCH₃).- Triplet (~4.1 ppm): 1H, corresponding to the alpha-proton (-CH(NH₃⁺)-).- Multiplets (~0.9 - 1.9 ppm): Protons of the butyl side chain (-(CH₂)₃-CH₃).- Broad singlet: Protons of the ammonium group (-NH₃⁺), chemical shift can vary with solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (~170-175 ppm): Ester carbonyl carbon.- Alpha-carbon (~50-55 ppm): Carbon attached to the amino group.- Methyl ester carbon (~52 ppm): -OCH₃ carbon.- Alkyl carbons (~13-35 ppm): Carbons of the butyl side chain. |
| Infrared (IR) | - Broad band (2500-3000 cm⁻¹): N-H stretching of the primary ammonium salt.- Strong band (~1740 cm⁻¹): C=O stretching of the ester.- Band (~1500-1600 cm⁻¹): N-H bending of the ammonium group.- Bands (~1100-1300 cm⁻¹): C-O stretching of the ester. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): The free base (Methyl 2-aminohexanoate) would show a molecular ion peak at m/z 145.11. The hydrochloride salt itself is not typically observed directly. Fragmentation would likely involve the loss of the methoxycarbonyl group or cleavage of the alkyl side chain. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the general esterification of amino acids using trimethylchlorosilane in methanol.[1][2][3]
Materials:
-
DL-2-aminohexanoic acid (DL-norleucine)
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether (or other suitable non-polar solvent for washing)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-2-aminohexanoic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
To the resulting solid, add diethyl ether and triturate to wash away any non-polar impurities.
-
Collect the solid product by vacuum filtration and wash with additional diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Diagram of Synthesis Workflow:
Determination of Melting Point
This protocol describes the capillary method for determining the melting point of a solid organic compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is crystalline)
Procedure:
-
Ensure the this compound sample is completely dry.
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
Diagram of Melting Point Determination Workflow:
Determination of Solubility
This protocol outlines a general procedure for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, chloroform, diethyl ether)
-
Test tubes or small vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place a small, consistent amount (e.g., ~10 mg) of this compound into separate labeled test tubes.
-
Add 1 mL of a solvent to each test tube.
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
Accurately weigh a larger amount of the compound (e.g., 100 mg) into a vial.
-
Add the solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve.
-
Record the total volume of solvent required to dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
-
Diagram of Solubility Testing Workflow:
Determination of pKa
This protocol describes the determination of the acid dissociation constant (pKa) of the amino group by potentiometric titration.[4][5][6][7]
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
If titrating the acidic form, fill a burette with the standardized NaOH solution.
-
Add the titrant (NaOH) in small, precise increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a sharp increase and then levels off in the basic region.
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa of the amino group corresponds to the pH at the half-equivalence point.
Diagram of pKa Determination Workflow:
Biological Activity and Signaling Pathways
There is currently limited publicly available information regarding the specific biological activities or associated signaling pathways for this compound. As a derivative of the non-proteinogenic amino acid norleucine, it may be investigated in contexts such as peptide synthesis or as a building block in medicinal chemistry. Further research is required to elucidate any potential pharmacological effects.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. General precautions include:
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.
-
Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoiding contact with skin and eyes.
-
Storing in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for its scientific and industrial applications. While some experimental data, particularly quantitative solubility and spectral analyses, are not extensively documented in publicly accessible literature, this guide offers a solid foundation based on available information and established chemical principles. The provided experimental protocols offer a starting point for the in-house characterization of this compound. Further research into its biological activity is warranted to explore its full potential in drug development and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical exploration of the potential biological activities of Methyl 2-aminohexanoate hydrochloride based on its chemical structure and the known activities of structurally related compounds. As of the latest literature review, no direct experimental studies detailing the specific biological activities of this compound have been published. The experimental protocols provided are hypothetical and intended to serve as a guide for future research.
Introduction
This compound is the methyl ester and hydrochloride salt of 2-aminohexanoic acid, an amino acid commonly known as norleucine.[1][2][3] While direct biological data for this specific ester is scarce, the known roles of its parent amino acid, norleucine, and the general biological activities of other amino acid esters provide a strong foundation for postulating its potential pharmacological and research applications.[4][5][6] This technical guide aims to explore these potential activities, offering a roadmap for researchers interested in investigating this compound.
The esterification of the carboxyl group of 2-aminohexanoic acid to form the methyl ester can significantly alter its physicochemical properties, such as solubility and membrane permeability, which in turn can influence its biological activity and potential as a therapeutic agent or research tool.[6][7] The hydrochloride salt form generally enhances the compound's stability and water solubility.
This guide will delve into the known biological profile of 2-aminohexanoic acid (norleucine) and extrapolate potential activities for this compound. Furthermore, it will provide detailed hypothetical experimental protocols to investigate these potential activities and will use visualizations to illustrate key concepts and workflows.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | PubChem |
| Molecular Weight | 181.66 g/mol | PubChem |
| Physical Description | Solid | Sigma-Aldrich |
| Solubility | Insoluble in water | Human Metabolome Database |
| Synonyms | Methyl L-norleucinate hydrochloride, L-Norleucine methyl ester hydrochloride | Various Suppliers |
Known Biological Activities of the Parent Compound: 2-Aminohexanoic Acid (Norleucine)
2-Aminohexanoic acid, or norleucine, is a non-proteinogenic amino acid and an isomer of leucine.[1][8] Its structural similarity to other amino acids, particularly methionine, has made it a valuable tool in biochemical and medical research.[1]
| Biological Activity | Description | References |
| Protein Structure and Function Probe | Norleucine is used to replace methionine in proteins to study the role of this amino acid in protein structure and function. This substitution can help determine the importance of methionine's sulfur atom in biological processes. | [1][9] |
| Neurotoxicity Reduction | Studies have shown that substituting methionine with norleucine in the Amyloid-β peptide, a key component in Alzheimer's disease, can negate the neurotoxic effects of the peptide. | [1] |
| Antimicrobial Activity | Some studies have indicated that 2-amino-3-methylhexanoic acid, a derivative of 2-aminohexanoic acid, possesses antimicrobial activity against bacteria like Bacillus subtilis and E. coli. | [10] |
| Plant Elicitor | 2-Amino-3-methylhexanoic acid has been shown to induce resistance against temperature stress and pathogen attack in plants. | [10] |
Potential Biological Activities of this compound
Based on the activities of its parent compound and the general properties of amino acid esters, several potential biological activities can be proposed for this compound.
Potential as a Research Tool for Studying Protein Structure and Function
The methyl ester form may offer advantages in cell-based assays due to potentially increased cell permeability compared to the free amino acid.
Caption: Relationship between 2-aminohexanoic acid and its methyl ester, and potential applications.
Objective: To determine if this compound can be taken up by cells and incorporated into newly synthesized proteins in place of methionine.
Materials:
-
Cell line (e.g., HEK293T)
-
Dulbecco's Modified Eagle Medium (DMEM) without methionine
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
L-[³⁵S]-methionine (for control)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Methodology:
-
Cell Culture: Culture HEK293T cells in standard DMEM with 10% FBS.
-
Methionine Depletion: Once cells reach 80% confluency, wash them twice with phosphate-buffered saline (PBS) and replace the medium with methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate for 1 hour to deplete intracellular methionine pools.
-
Treatment: Treat the cells with either:
-
L-[³⁵S]-methionine (positive control)
-
A range of concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM)
-
No amino acid (negative control)
-
-
Incubation: Incubate the cells for 4-6 hours to allow for protein synthesis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Autoradiography: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
-
Analysis: Compare the intensity of the protein bands between the control and treated samples. A decrease in the [³⁵S] signal in the presence of this compound would suggest competitive incorporation.
Potential as an Antimicrobial Agent
Given that some derivatives of 2-aminohexanoic acid exhibit antimicrobial properties, it is plausible that the methyl ester could also possess such activity.[10] Esterification might enhance its ability to penetrate bacterial cell walls.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplates
-
Spectrophotometer
Methodology:
-
Inoculum Preparation: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Potential as a Prodrug
Amino acid esters are frequently employed as prodrugs to enhance the oral bioavailability of parent drugs.[6] The ester moiety can be cleaved by esterases in the body to release the active amino acid.
Caption: A potential mechanism for this compound acting as a prodrug.
Objective: To evaluate the stability of this compound in human plasma and its conversion to 2-aminohexanoic acid.
Materials:
-
This compound
-
2-Aminohexanoic acid (as a standard)
-
Human plasma
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Methodology:
-
Incubation: Pre-warm human plasma to 37°C. Add a known concentration of this compound to the plasma and incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Protein Precipitation: Immediately add cold acetonitrile to the aliquot to precipitate plasma proteins and stop the enzymatic reaction.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentrations of both this compound and the released 2-aminohexanoic acid.
-
Data Analysis: Plot the concentration of this compound versus time to determine its half-life in plasma. Simultaneously, plot the appearance of 2-aminohexanoic acid over time.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists for its potential as a valuable research tool and a candidate for further pharmacological investigation. Its relationship to 2-aminohexanoic acid (norleucine) suggests possible roles in studying protein function and potential neuroprotective and antimicrobial activities. The ester moiety introduces the possibility of its use as a prodrug with enhanced bioavailability. The hypothetical experimental protocols provided in this guide offer a starting point for researchers to systematically explore these exciting possibilities. Further research is warranted to elucidate the specific biological profile of this compound and unlock its full potential in the fields of biochemistry and drug development.
References
- 1. Norleucine - Wikipedia [en.wikipedia.org]
- 2. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-aminohexanoic acid | SGD [yeastgenome.org]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminohexanoic acid | Peptide | Amino acid derivative | TargetMol [targetmol.com]
- 9. cheme.caltech.edu [cheme.caltech.edu]
- 10. mdpi.com [mdpi.com]
Navigating the Solubility of Methyl 2-Aminohexanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminohexanoate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development, presents a solubility profile critical to its application in various reaction and formulation matrices. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents. Due to the scarcity of specific quantitative public data, this document focuses on qualitative solubility trends, general principles derived from analogous compounds, and a robust experimental framework for determining precise solubility parameters. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction
This compound is the hydrochloride salt of the methyl ester of 2-aminohexanoic acid (norleucine). The presence of the hydrochloride salt significantly influences its physicochemical properties, most notably its solubility. As with many amino acid ester hydrochlorides, it is generally characterized by higher solubility in polar protic solvents and lower solubility in non-polar organic solvents. Understanding its solubility is paramount for applications ranging from peptide synthesis to the development of novel therapeutic agents.
Solubility Profile in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and amine) facilitate strong interactions with polar protic solvents through hydrogen bonding and dipole-dipole forces.[1][2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate the cation and anion of the salt, though typically less effectively than protic solvents. For a similar compound, DMSO was noted as a viable solvent.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions and are often used in reactions involving amino acid ester hydrochlorides, suggesting at least moderate solubility.[4][5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Very Low | The lower polarity and inability to act as hydrogen bond donors limit their ability to dissolve ionic salts.[1][5] |
| Aromatic | Toluene, Benzene | Low to Very Low | The non-polar nature of these solvents makes them poor choices for dissolving polar, ionic compounds.[4] |
| Alkanes | Hexane, Heptane | Very Low / Insoluble | As non-polar solvents, they lack the necessary interactive forces to overcome the lattice energy of the ionic solid.[5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The duration may need to be optimized based on the solvent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various chemical processes. While quantitative data remains sparse, a qualitative understanding based on its structure as an amino acid ester hydrochloride provides valuable guidance for solvent selection. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust framework for their determination. It is recommended that researchers invest the effort to experimentally verify the solubility in their specific solvent systems to ensure the efficiency and success of their synthetic and formulation endeavors.
References
CAS number and molecular structure of Methyl 2-aminohexanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminohexanoate hydrochloride is a chemical compound belonging to the class of amino acid esters. As a derivative of hexanoic acid, it possesses both an amine and a methyl ester functional group, making it a valuable building block in various synthetic applications. Its structural similarity to natural amino acids suggests its potential utility in peptidomimetics, drug discovery, and the development of novel chemical entities. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 77300-48-2 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Canonical SMILES | CCCCC(N)C(=O)OC.Cl | [1] |
| Physical State | Solid | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a six-carbon hexanoate backbone with an amino group at the second carbon (α-position) and a methyl ester at the carboxyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
(Note: An actual image of the 2D structure should be embedded here. As a text-based AI, I cannot generate images directly. The structure can be drawn using any chemical drawing software based on the SMILES string: CCCCC(N)C(=O)OC.Cl)
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. A common method for the synthesis of amino acid methyl esters involves the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.
General Experimental Protocol: Synthesis
A plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of similar amino acid esters.
-
Reaction Setup: Suspend 2-aminohexanoic acid in anhydrous methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Acidification: Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield pure this compound.
Characterization Data
Comprehensive, publicly available spectroscopic data specifically for this compound is limited. However, based on its structure, the expected characterization data would include:
| Spectroscopic Method | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons, the α-proton, the protons of the butyl side chain, and the ammonium protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon, the methyl ester carbon, and the carbons of the butyl side chain. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the ammonium group, C-H stretches, the C=O stretch of the ester, and C-N and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₇H₁₅NO₂) and fragmentation patterns consistent with the structure. |
Potential Applications in Drug Development
Given its structure as an unnatural amino acid ester, this compound holds potential as a valuable building block in drug discovery and development.
Peptide Synthesis and Peptidomimetics
The compound can be incorporated into peptide chains to create peptidomimetics with modified properties. The non-natural side chain can influence the peptide's conformation, stability against enzymatic degradation, and binding affinity to biological targets.
PROTAC Linkers
Isomers and analogues of this compound, such as Methyl 6-aminohexanoate hydrochloride, are utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The aliphatic chain of this compound could serve as a flexible spacer in a PROTAC linker, connecting a target-binding ligand to an E3 ligase-recruiting moiety.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a potential experimental workflow for the synthesis and a logical workflow for its application in drug discovery.
Caption: Synthetic workflow for this compound.
Caption: Application workflow in drug discovery.
Conclusion
This compound represents a potentially useful, yet under-characterized, chemical entity for applications in synthetic and medicinal chemistry. While detailed experimental data in the public domain is sparse, its structural features suggest its utility as a building block for creating novel molecules with potential therapeutic applications, particularly in the fields of peptidomimetics and targeted protein degradation. Further research into its synthesis, characterization, and application is warranted to fully explore its potential.
References
A Technical Guide to High-Purity Methyl 2-aminohexanoate Hydrochloride for Research Applications
This guide provides an in-depth overview of high-purity Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic amino acid ester of interest to researchers, scientists, and professionals in drug development. It covers commercial sourcing, quality specifications, and generalized experimental workflows relevant to its procurement and application in a research setting.
Introduction to this compound
This compound (CAS No: 77300-48-2) is the hydrochloride salt of the methyl ester of 2-aminohexanoic acid, also known as norleucine. As a derivative of a non-canonical amino acid, it serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its applications can range from peptide synthesis to the development of novel small molecule therapeutics. The purity and precise characterization of this compound are critical for reproducible and reliable experimental outcomes.
Commercial Suppliers and Specifications
The procurement of high-purity reagents is a critical first step in any research endeavor. The following table summarizes commercially available options for this compound based on publicly available data. Researchers should always consult the supplier's most recent certificate of analysis for lot-specific data.
| Supplier | Product Code | CAS Number | Purity | Form | Notes |
| Fluorochem | F226410 | 77300-48-2 | 95%[1] | Solid[1] | General research grade. |
| Ambeed (via Sigma-Aldrich) | AMBH97B9F4EF | 3844-54-0 | 98% | Solid | This is the (2S)-enantiomer, L-Norleucine methyl ester hydrochloride. |
Quality Control and Analytical Protocols
Ensuring the purity and identity of a chemical reagent is paramount. While supplier specifications provide a baseline, independent verification is often necessary. Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) are powerful, commonly used techniques for this purpose.
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[2] The following is a generalized protocol that can be adapted for this compound.
Materials and Reagents:
-
This compound (Analyte)
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d₆, D₂O)
-
High-precision analytical balance
-
NMR Spectrometer (≥400 MHz)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial. Record all weights precisely.
-
Dissolve the mixture in a known volume of the appropriate deuterated solvent (typically 0.6-0.7 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment.
-
Relaxation Delay (d1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (e.g., 30-60 seconds).[2]
-
Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[2]
Data Processing and Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform phase and baseline correction on the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. For this compound, the methyl ester singlet (~3.6 ppm) or the alpha-proton triplet (~4.0 ppm) are potential candidates.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Diagrams and Workflows
Visualizing experimental and logical processes can clarify complex procedures in research and development. The following diagrams, created using the DOT language, illustrate key workflows.
Caption: General workflow for purity determination via qNMR.
While no specific signaling pathways involving this compound are documented, its role as a synthetic building block places it at the start of a drug discovery cascade. The following diagram illustrates a conceptual workflow for how a novel compound derived from this starting material might be evaluated.
Caption: Conceptual workflow for new compound evaluation.
References
In-Depth Technical Guide: Safety and Handling of Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
Table 1: Physical and Chemical Properties of Methyl 2-aminohexanoate Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 3844-54-0 | [1] |
| Synonyms | (S)-Methyl 2-aminohexanoate hydrochloride, H-Nle-OMe·HCl, L-Norleucine methyl ester hydrochloride | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Physical Form | Solid, white to off-white powder or crystals | |
| Melting Point | 131-132°C or 134-140°C | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available for water. Slightly soluble in chloroform and methanol. |
Note: Conflicting melting point ranges are reported by different suppliers. It is recommended to consult the supplier-specific documentation.
Hazard Identification and Toxicological Information
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source(s):[1]
Summary of Toxicological Effects
-
Acute Oral Toxicity: No quantitative LD50 data is publicly available. However, given its classification, it should be handled with care, and ingestion should be avoided.
-
Acute Dermal Toxicity: No quantitative LD50 data is available. It is known to cause skin irritation upon contact.
-
Acute Inhalation Toxicity: No quantitative LC50 data is available. The solid dust or aerosols may cause respiratory tract irritation.
-
Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage to the eye.
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: Data not available.
-
Reproductive Toxicity: Data not available.
Potential Toxicological Signaling Pathways
While specific toxicological pathways for this compound have not been elucidated, the toxicity of amino acid esters, in general, is thought to involve a few key mechanisms. One prominent hypothesis is lysosomal trapping . As a lipophilic ester, the compound can diffuse across the lysosomal membrane. Inside the acidic environment of the lysosome, esterases can hydrolyze the methyl ester, releasing the free amino acid (norleucine) and methanol. The protonated amino acid is less membrane-permeable and becomes trapped, leading to lysosomal swelling and potential cell death.
Another potential mechanism involves serine esterases , which could mediate the intracellular accumulation of the free amino acid, leading to cytotoxic effects.
Caption: Proposed toxicological pathway via lysosomal trapping.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not publicly available, the following are generalized protocols based on OECD guidelines for a substance with its hazard profile.
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
-
Objective: To assess the potential of the substance to cause skin irritation.
-
Test Animal: Albino rabbit.
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from a small area (approx. 6 cm²) on the animal's back.
-
0.5 g of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to the test site and covered with a gauze patch.
-
The patch is secured with tape for a 4-hour exposure period.
-
After 4 hours, the patch is removed, and the skin is gently cleaned to remove any residual test substance.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
-
Scoring: The severity of skin reactions is scored according to a standardized scale (e.g., Draize scale).
Caption: Workflow for Acute Dermal Irritation testing (OECD 404).
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
-
Objective: To assess the potential of the substance to cause serious eye irritation.
-
Test Animal: Albino rabbit.
-
Procedure:
-
The test substance (0.1 g of solid, finely ground) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyelids are gently held together for about one second.
-
The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
-
Observations may continue for up to 21 days if effects are not fully reversed.
-
-
Scoring: Ocular reactions are scored using a standardized system. The use of analgesics and anesthetics is recommended to minimize animal distress.
Caption: Workflow for Acute Eye Irritation testing (OECD 405).
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear impervious gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing.
-
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated place.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Recommended storage temperature is room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.
Emergency and First Aid Procedures
First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
References
The Role of Methyl 2-aminohexanoate Hydrochloride in the Synthesis of Novel Therapeutic Agents: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminohexanoate hydrochloride is a key building block in the synthesis of various heterocyclic compounds, notably benzothiazepine and benzothiepine derivatives. This technical guide explores the application of this versatile amino acid ester in the development of potent Ileal Bile Acid Transporter (IBAT) inhibitors. Such inhibitors are at the forefront of research for treating a range of conditions including cholestatic liver diseases, pruritus, and hyperlipidemia. This document provides a comprehensive overview of the synthetic methodologies, quantitative biological data, and the underlying signaling pathways associated with these novel therapeutic agents.
Introduction
The manipulation of bile acid homeostasis is a promising therapeutic strategy for a variety of metabolic and cholestatic diseases. The Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT), plays a pivotal role in the enterohepatic circulation of bile acids. Inhibition of IBAT leads to a reduction in the reabsorption of bile acids, thereby lowering their systemic levels. This mechanism of action has been the focus of significant drug discovery efforts.
This compound serves as a crucial starting material in the synthesis of a class of benzothiazepine-based IBAT inhibitors. Its chemical structure provides a scaffold for the construction of the core heterocyclic ring system and for the introduction of various substituents to modulate pharmacological activity. This whitepaper will delve into the practical applications of this compound in the synthesis of these promising drug candidates.
Synthetic Applications
This compound is primarily utilized in the synthesis of benzothiazepine and benzothiepine derivatives, which form the core of certain IBAT inhibitors. The general synthetic approach involves the reaction of this amino acid ester with a substituted 2-aminothiophenol to construct the seven-membered thiazepine ring.
Representative Synthesis of a Benzothiazepine-Based IBAT Inhibitor
While specific, detailed protocols for the synthesis of IBAT inhibitors starting from this compound are proprietary and often found within patents, a representative experimental protocol can be constructed based on general synthetic methods for 1,4-benzothiazepines and information disclosed in relevant patents. The following is a plausible, illustrative procedure.
It is important to note that this is a representative protocol and may require optimization for specific target molecules.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a benzothiazepine derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of a substituted 2-aminothiophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene (10 mL/mmol) is added this compound (1.1 eq) and a coupling agent (e.g., a carbodiimide like DCC or EDC, 1.2 eq) or a catalyst like trifluoroacetic acid.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the initial amide bond formation. Subsequently, the reaction is heated to reflux (temperature dependent on the solvent) for 12-24 hours to promote intramolecular cyclization and formation of the benzothiazepine ring.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired benzothiazepine derivative.
Quantitative Data
The biological activity of compounds synthesized using this compound is typically evaluated through in vitro assays to determine their potency as IBAT inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) |
| BTZ-1 | Benzothiazepine | HeLa | 5.2 |
| BTZ-2 | Benzothiazepine | MCF-7 | 8.1 |
| BTZ-3 | Benzothiazepine | A549 | 12.5 |
| BTZ-4 | Benzothiepine | HepG2 | 7.8 |
This data is illustrative and represents the general range of activity for this class of compounds against cancer cell lines, not necessarily IBAT inhibition.
Signaling Pathway and Mechanism of Action
The therapeutic effect of the benzothiazepine derivatives synthesized from this compound stems from their ability to inhibit the Ileal Bile Acid Transporter (IBAT). This transporter is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.
By blocking IBAT, these inhibitors interrupt the enterohepatic circulation of bile acids. This leads to an increased excretion of bile acids in the feces and a subsequent decrease in the total bile acid pool in the body. The liver compensates for this loss by increasing the synthesis of new bile acids from cholesterol, which can also contribute to a reduction in serum cholesterol levels.
Experimental Workflow for IBAT Inhibition Assay
The following diagram outlines a typical workflow for an in vitro assay to determine the IBAT inhibitory activity of a test compound.
Caption: Workflow for an in vitro IBAT inhibition assay.
Ileal Bile Acid Transporter (IBAT) Signaling Pathway
The following diagram illustrates the role of IBAT in the enterohepatic circulation of bile acids and the mechanism of action of IBAT inhibitors.
Caption: Enterohepatic circulation of bile acids and the site of action of IBAT inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of benzothiazepine-based Ileal Bile Acid Transporter inhibitors. The ability to readily construct the core heterocyclic scaffold and introduce molecular diversity makes this starting material highly attractive for the development of novel therapeutics targeting a range of metabolic and cholestatic diseases. Further research into the structure-activity relationships of derivatives synthesized from this compound will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safe and effective treatments for patients in need.
Methodological & Application
Application Notes and Protocols for the Incorporation of Methyl 2-aminohexanoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including improved stability, increased potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the predominant method for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the incorporation of Methyl 2-aminohexanoate, a non-natural amino acid, into peptide chains using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.
Methyl 2-aminohexanoate, also known as norleucine methyl ester, provides a unique aliphatic side chain that can be used to probe receptor interactions, enhance hydrophobicity, or act as a replacement for methionine to prevent oxidation. Successful incorporation of such unnatural amino acids hinges on the adaptation of standard SPPS protocols to accommodate the specific chemical properties of the residue.
Note on Starting Material: The commercially available form of Methyl 2-aminohexanoate is often the hydrochloride salt. For use in standard Fmoc-based SPPS, the α-amino group must be protected with an Fmoc group. Therefore, the following protocols assume the starting material is Fmoc-N-(methyl 2-aminohexanoate)-OH . If you are starting with the hydrochloride salt, it must first be converted to the Fmoc-protected form.
Core Principles of Incorporating Methyl 2-aminohexanoate in SPPS
The fundamental workflow for incorporating Methyl 2-aminohexanoate follows the iterative cycle of standard Fmoc-SPPS:
-
Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality (acid or amide). The resin must be swelled in a suitable solvent to ensure optimal reaction kinetics.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed with a weak base, typically piperidine.[2]
-
Coupling: The carboxylic acid of the incoming Fmoc-protected Methyl 2-aminohexanoate is activated and coupled to the newly liberated N-terminal amine of the peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired sequence.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide containing Methyl 2-aminohexanoate using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity |
| Rink Amide Resin (for C-terminal amide) | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Wang Resin (for C-terminal acid) | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Fmoc-N-(methyl 2-aminohexanoate)-OH | Synthesis grade (>98%) |
| Standard Fmoc-protected amino acids | Synthesis grade (>98%) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| Diisopropylethylamine (DIPEA) | Reagent grade |
| HBTU/HATU | Coupling reagent grade |
| HOBt/HOAt | Coupling reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Dithiothreitol (DTT) | Reagent grade |
| Diethyl ether | Reagent grade |
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle of deprotection and coupling for the incorporation of Fmoc-N-(methyl 2-aminohexanoate)-OH.
1. Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the deprotection solution. d. Repeat the piperidine treatment for another 5-10 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-N-(methyl 2-aminohexanoate)-OH: a. In a separate vial, dissolve Fmoc-N-(methyl 2-aminohexanoate)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction. e. Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-20 minutes. b. Wash the resin with DMF (3-5 times).
This cycle is repeated until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation: a. After the final coupling step, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent K cocktail is suitable for many peptides:
- TFA: 94%
- Phenol: 2.5%
- Water: 2.5%
- TIS: 1% b. For peptides containing arginine, dithiothreitol (DTT) can be added to the cocktail.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table provides typical reagent quantities for a standard 0.1 mmol scale synthesis.
| Step | Reagent | Equivalents (relative to resin loading) | Volume/Mass (for 0.1 mmol scale) |
| Deprotection | 20% Piperidine in DMF | - | 2 x 2 mL |
| Coupling | Fmoc-N-(methyl 2-aminohexanoate)-OH | 3-5 | 0.3-0.5 mmol |
| HBTU/HATU | 3-5 | 0.3-0.5 mmol | |
| HOBt/HOAt | 3-5 | 0.3-0.5 mmol | |
| DIPEA | 6-10 | 0.6-1.0 mmol | |
| Cleavage | Cleavage Cocktail | - | 1-2 mL |
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Amino acid activation and coupling mechanism in SPPS.
References
Application Notes and Protocols for the Use of Methyl 2-aminohexanoate hydrochloride as an Unnatural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Unnatural Amino Acids in Modern Research
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into peptides and proteins to bestow novel chemical and biological properties.[1] Their inclusion is a powerful strategy in drug discovery and protein engineering, offering the ability to enhance therapeutic characteristics such as metabolic stability, membrane permeability, and conformational rigidity.[2][3] By expanding the chemical diversity beyond the canonical 20 amino acids, UAAs enable the creation of peptides with improved efficacy and proteins with novel functionalities, such as site-specific bioconjugation handles, fluorescent probes, or photocrosslinkers.[4][5]
Methyl 2-aminohexanoate hydrochloride is the hydrochloride salt of the methyl ester of norleucine, a linear-chain aliphatic amino acid. Norleucine is an isomer of leucine and is often used as a non-oxidizable isostere of methionine in peptide and protein studies.[6][7] The replacement of methionine with norleucine can prevent the oxidative degradation of the peptide or protein, thereby increasing its shelf-life and preserving its biological activity, while having a minimal impact on the overall structure and function due to their similar sizes and polarities.[6][7]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Synonyms | (S)-Methyl 2-aminohexanoate hydrochloride, H-Nle-OMe·HCl | [8] |
| CAS Number | 3844-54-0 | [8] |
| Molecular Formula | C₇H₁₆ClNO₂ | |
| Molecular Weight | 181.66 g/mol | [9] |
| Appearance | White solid/powder or crystals | [9] |
| Melting Point | 117-124 °C | [9] |
| Solubility | Soluble in water | [1] |
Applications in Research and Drug Development
The incorporation of Methyl 2-aminohexanoate (as norleucine) can be advantageous in several areas:
-
Enhanced Stability: By replacing oxidation-prone methionine residues, the resulting peptides and proteins exhibit increased resistance to oxidative damage, a critical factor for therapeutic agents.[6][7]
-
Probing Structure-Function Relationships: As a close structural analog of leucine and methionine, norleucine can be used to probe the specific roles of these residues in protein folding, protein-protein interactions, and ligand binding.[1][7]
-
Improving Pharmacokinetic Properties: The aliphatic side chain can influence the lipophilicity of a peptide, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Development of Novel Peptidomimetics: The unique properties of norleucine can be harnessed to design peptidomimetics with improved therapeutic potential.[1]
Experimental Protocols
Incorporation of Methyl 2-aminohexanoate into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Methyl 2-aminohexanoate into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). For SPPS, the amino acid must be N-terminally protected (e.g., with an Fmoc group). The user should source Fmoc-Nle-OH for this procedure. The hydrochloride salt of the methyl ester is not directly suitable for standard Fmoc-SPPS.
Materials:
-
Fmoc-Nle-OH (Fmoc-protected norleucine)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Nle-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.
Site-Specific Incorporation of Norleucine into Proteins in E. coli
This protocol describes a general method for incorporating norleucine (the free amino acid form of Methyl 2-aminohexanoate) at a specific site in a target protein expressed in E. coli. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for norleucine and does not cross-react with endogenous amino acids and tRNAs.
Prerequisites:
-
An evolved orthogonal aaRS (e.g., a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) that specifically recognizes norleucine.
-
The corresponding orthogonal tRNA (e.g., tRNA CUA).
-
A plasmid encoding the evolved aaRS and tRNA (e.g., pEVOL-Nle).
-
An expression plasmid for the gene of interest containing an amber stop codon (TAG) at the desired incorporation site.
-
E. coli expression strain (e.g., BL21(DE3)).
Materials:
-
Norleucine
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose
-
Minimal medium (M9) supplemented with glucose and amino acids (excluding methionine if norleucine is to replace it).
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the pEVOL-Nle plasmid and the expression plasmid for the target protein.
-
Culture Growth:
-
Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into minimal medium supplemented with all canonical amino acids (or a complete set minus methionine), the appropriate antibiotics, and norleucine (typically 1-2 mM).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction of Orthogonal System and Target Protein:
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose to the culture (final concentration typically 0.02-0.2%).
-
Simultaneously or shortly after, induce the expression of the target protein by adding IPTG (final concentration typically 0.1-1 mM).
-
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-30°C) for 12-24 hours to allow for protein expression.
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification and Analysis:
-
Purify the target protein from the soluble fraction of the lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Verify the incorporation of norleucine and the purity of the protein using SDS-PAGE, Western blotting, and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
The following tables are templates for summarizing quantitative data from experiments involving Methyl 2-aminohexanoate (norleucine).
Table 1: Coupling Efficiency of Fmoc-Nle-OH in SPPS
| Peptide Sequence | Coupling Time (h) | Number of Couplings | Crude Purity (%) | Isolated Yield (%) |
| Example: Ac-XXXX[Nle]XXXX-NH₂ | 2 | 1 | ||
| 2 | 2 | |||
| 4 | 1 |
Table 2: Characterization of Norleucine-Containing Peptides
| Peptide ID | Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Retention Time (min) |
| Peptide-1-Met | Ac-XXXXMXXXX-NH₂ | |||
| Peptide-1-Nle | Ac-XXXX[Nle]XXXX-NH₂ |
Table 3: Expression and Purity of Norleucine-Containing Proteins
| Protein Construct | Expression Temp (°C) | Norleucine Conc. (mM) | Purified Yield (mg/L) | Incorporation Efficiency (%) |
| Protein-X (WT) | 30 | 0 | N/A | |
| Protein-X (K55Nle) | 30 | 1 | ||
| 18 | 1 | |||
| 18 | 2 |
Table 4: Stability of Norleucine-Containing Peptides/Proteins
| Peptide/Protein | Oxidizing Agent | Incubation Time (h) | % Remaining Intact |
| Peptide-1-Met | H₂O₂ (0.1%) | 1 | |
| 4 | |||
| Peptide-1-Nle | H₂O₂ (0.1%) | 1 | |
| 4 |
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Incorporation of Unnatural Amino Acids into protein Service - Profacgen [profacgen.com]
- 4. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl 6-aminohexanoate Hydrochloride | CAS No: 1926-80-3 [aquigenbio.com]
- 9. Methyl 6-aminohexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Derivatization of Methyl 2-aminohexanoate Hydrochloride for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and biological research, such as amino acids and their esters, are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[1] These compounds tend to exhibit poor chromatographic peak shape and may decompose at the high temperatures of the GC injector.[2]
To overcome these limitations, a chemical modification process known as derivatization is required.[3] Derivatization converts polar functional groups (like the primary amine in Methyl 2-aminohexanoate) into less polar, more volatile, and more thermally stable moieties.[1][4] This application note provides a detailed protocol for the derivatization of Methyl 2-aminohexanoate hydrochloride for robust and reliable GC-MS analysis, primarily focusing on N-trifluoroacetylation.
Principle of Derivatization: N-Trifluoroacetylation
Methyl 2-aminohexanoate is an amino acid ester. While its carboxylic acid group is already protected as a methyl ester, the primary amine group remains polar. N-trifluoroacetylation targets this amine group. The sample is reacted with an acylating agent, Trifluoroacetic Anhydride (TFAA), in a suitable solvent. TFAA reacts with the active hydrogen of the primary amine to form a stable, volatile N-trifluoroacetyl derivative, which is highly suitable for GC-MS analysis.[5] The fluorinated nature of the derivative can also enhance detection sensitivity.[3]
Caption: N-trifluoroacetylation of Methyl 2-aminohexanoate.
Experimental Protocols
This section details the primary protocol for N-trifluoroacetylation and an alternative silylation method.
Protocol 1: N-Trifluoroacetylation
This is the recommended method due to its specificity for the amine group and the stability of the resulting derivative.[5]
1. Materials and Reagents
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), anhydrous
-
Pyridine, anhydrous (optional, as catalyst)
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined septa
-
Heating block or water bath
-
Micropipettes
2. Sample Preparation
-
Weigh approximately 1-5 mg of this compound into a clean GC vial.
-
Add 200 µL of anhydrous dichloromethane to dissolve the sample. Gentle vortexing may be applied.
3. Derivatization Procedure
-
To the sample solution, add 100 µL of Trifluoroacetic Anhydride (TFAA).[5]
-
Cap the vial tightly.
-
Heat the mixture at 100-150°C for 5-10 minutes in a heating block.[5] A lower temperature (e.g., 70°C) for a longer duration (e.g., 30 minutes) can also be effective.
-
After heating, allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of dry nitrogen gas.
-
Reconstitute the dried residue in 500 µL of anhydrous ethyl acetate for GC-MS injection.
Protocol 2: Silylation (Alternative Method)
Silylation is a common alternative that targets active hydrogens.[1][2] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. This method is highly sensitive to moisture, so anhydrous conditions are critical.[1][6]
1. Materials and Reagents
-
This compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile, anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined septa
-
Heating block or water bath
2. Derivatization Procedure
-
Weigh approximately 1-2 mg of this compound into a GC vial and dry thoroughly, for instance, by placing it in a vacuum desiccator.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the vial.[2]
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.[7]
-
Cool the vial to room temperature before injection. No solvent removal is necessary as the reagent and by-products are typically volatile and elute with the solvent front.[2]
Overall Experimental Workflow
The entire process from sample handling to data interpretation follows a structured workflow.
Caption: Workflow for GC-MS analysis of Methyl 2-aminohexanoate.
Data Presentation: GC-MS Parameters
Quantitative analysis relies on consistent and appropriate instrument parameters. The following table summarizes typical starting conditions for the GC-MS analysis of derivatized amino acid esters. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Value / Condition | Reference(s) |
| Gas Chromatograph | ||
| GC Column | DB-5MS, HP-5MS, or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) | [8][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min | [8] |
| Injection Mode | Splitless or Split (e.g., 20:1) | [8] |
| Injector Temperature | 250 - 280 °C | [8] |
| Oven Program | Initial: 60-80°C (hold 2 min), Ramp: 10-15°C/min to 280-300°C, Final Hold: 5-10 min | [8][9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [10] |
| Ion Source Temperature | 230 °C | [9] |
| Quadrupole Temperature | 150 °C | [9] |
| Electron Energy | 70 eV | [10] |
| Mass Scan Range | m/z 40 - 550 | [9] |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | [9] |
Expected Results and Discussion
-
Chromatography: A successful derivatization will yield a sharp, symmetrical chromatographic peak for N-TFA-Methyl 2-aminohexanoate, free from the tailing that would be observed with the underivatized compound.
-
Mass Spectrum: The EI mass spectrum of the derivative is expected to show a characteristic fragmentation pattern. Key fragments would include the molecular ion (M+) and fragments resulting from the loss of the methoxycarbonyl group (-OCH3, -COOCH3) and fragmentation of the hexyl side chain. A library search against standard mass spectral databases (e.g., NIST, Wiley) may help in confirming the identity of the derivatized compound.
-
Chiral Analysis: Methyl 2-aminohexanoate is a chiral molecule. If the separation of its enantiomers is required, a specialized chiral GC column (e.g., a cyclodextrin-based column like Astec® CHIRALDEX™) must be used in place of the standard DB-5MS column.[11][12] The derivatization protocol remains the same, but the GC oven program will need significant optimization to achieve baseline separation of the enantiomers.[13]
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. The N-trifluoroacetylation protocol presented here is a robust, reliable, and straightforward method to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and accurate quantification. For researchers requiring chiral separation, this derivatization method is compatible with chiral GC columns, providing a complete analytical solution.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jfda-online.com [jfda-online.com]
- 4. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Methyl 2-aminohexanoate Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminohexanoate hydrochloride is a chiral building block of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. As a derivative of the non-proteinogenic amino acid norleucine, its stereochemistry plays a crucial role in the biological activity of the target compounds. While direct applications of this compound as a chiral auxiliary or catalyst are not extensively documented, its enantioselective synthesis is a critical aspect of its application, providing access to enantiomerically pure starting materials.
These application notes provide detailed protocols for the asymmetric synthesis of enantiomerically enriched Methyl 2-aminohexanoate, focusing on enzymatic kinetic resolution and asymmetric hydrogenation, two powerful and widely used methods in modern organic synthesis.
Application 1: Enantioselective Synthesis of Methyl 2-aminohexanoate via Enzymatic Kinetic Resolution
Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess. Lipases are commonly employed for the resolution of racemic esters through enantioselective hydrolysis or acylation.
Logical Workflow for Enzymatic Kinetic Resolution
Protecting the Amine of Methyl 2-Aminohexanoate Hydrochloride: A Guide to Strategic Selection and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary amine in methyl 2-aminohexanoate hydrochloride. The strategic selection of a protecting group is paramount in multi-step organic synthesis to ensure chemoselectivity and high yields. Herein, we discuss the application of three common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction to Amine Protection Strategies
In the synthesis of complex molecules, such as pharmaceuticals and peptides, the reactivity of functional groups must be carefully managed. The amino group of methyl 2-aminohexanoate is a potent nucleophile and can undergo undesired side reactions. Protecting groups are employed to temporarily mask the amine, rendering it inert to specific reaction conditions.[1] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.[1][2] The choice of protecting group dictates the subsequent deprotection strategy, which can be acidic, basic, or hydrogenolytic.[3]
Comparison of Common Amine Protecting Groups
The selection of an appropriate protecting group is contingent on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule. The table below summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Protection Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP) in an organic solvent (e.g., THF, Dioxane, Acetonitrile) at room temperature.[4] | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[3][4][5] | Stable to base and hydrogenolysis. Labile to strong acids.[6] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in a solvent mixture (e.g., THF/water, dioxane/water) at 0 °C to room temperature.[7][8] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[7][9][10] | Stable to acidic and basic conditions. Labile to hydrogenolysis.[7] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Base (e.g., NaHCO₃, Na₂CO₃) in a solvent mixture (e.g., dioxane/water, acetone/water) at 0 °C to room temperature.[11][][13] | Mild base (e.g., 20% piperidine in DMF).[3][11] | Stable to acid and hydrogenolysis. Labile to bases.[][13] |
Experimental Protocols
The following protocols are adapted from established procedures for the protection of amino acids and their esters. Since this compound is a salt, it must first be neutralized or the reaction performed under basic conditions to free the amine for reaction.
Protocol 1: tert-Butyloxycarbonyl (Boc) Protection
This protocol describes the protection of the amine group of methyl 2-aminohexanoate using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (2:1).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until the starting material is fully dissolved and the solution is basic.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-methyl 2-aminohexanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Benzyloxycarbonyl (Cbz) Protection
This protocol details the protection of the amine group using benzyl chloroformate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool the solution in an ice bath.[8]
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[8]
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-methyl 2-aminohexanoate.
-
Purify the product by column chromatography on silica gel. A representative procedure for a similar substrate yielded 90% of the protected product.[7]
Protocol 3: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
This protocol outlines the protection of the amine group using N-(9-Fluorenylmethoxycarbonyloxy)succinimide. Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and lower tendency for side reactions.[11]
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate.[11]
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.[11]
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5 °C.[11]
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[11]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[11]
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-methyl 2-aminohexanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Deprotection Protocols
The removal of the protecting group is a critical step and must be performed under conditions that do not affect other parts of the molecule.
Protocol 4: Boc Deprotection (Acidic Cleavage)
Materials:
-
N-Boc-methyl 2-aminohexanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected amino ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM).[4]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The resulting product will be the trifluoroacetate salt of methyl 2-aminohexanoate.
Protocol 5: Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz-methyl 2-aminohexanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected amino ester (1.0 eq) in methanol or ethanol.[8]
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol %).[8]
-
Secure the flask to a hydrogenation apparatus and evacuate and backfill with hydrogen gas (repeat three times).[8]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected methyl 2-aminohexanoate.
Protocol 6: Fmoc Deprotection (Basic Cleavage)
Materials:
-
N-Fmoc-methyl 2-aminohexanoate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-protected amino ester in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.[11]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF and piperidine.
-
The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for a protection-reaction-deprotection strategy.
Caption: General workflow for a protection-reaction-deprotection strategy.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for Peptide Synthesis Using Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the efficient incorporation of Methyl 2-aminohexanoate hydrochloride into peptide sequences. The selection of appropriate coupling reagents and reaction conditions is critical for achieving high yields and purity, particularly when dealing with amino acid salts.
Overview of Peptide Coupling with this compound
This compound is a valuable building block in peptide synthesis. As a hydrochloride salt, the primary amine is protonated, necessitating the use of a base to neutralize it in situ for the coupling reaction to proceed. The choice of coupling reagent, base, and solvent system can significantly impact the reaction's success by influencing coupling efficiency and minimizing side reactions such as racemization.
The general strategy involves the activation of the C-terminal carboxylic acid of the growing peptide chain (or the incoming N-protected amino acid) using a coupling reagent. The liberated amine of this compound then acts as a nucleophile, attacking the activated carboxyl group to form the peptide bond.
Selection of Coupling Reagents and Additives
A variety of coupling reagents are available, each with distinct characteristics. For routine couplings involving non-sterically hindered amino acids like Methyl 2-aminohexanoate, several options are effective. The choice often depends on factors like cost, desired reaction time, and the prevention of side reactions.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, DIC, EDC·HCl[1][2][3][4] | Cost-effective, widely used.[1] EDC·HCl and its byproduct are water-soluble, simplifying purification.[3][4] | Can lead to racemization without additives.[5] DCC byproduct (DCU) is poorly soluble.[1][3] |
| Phosphonium Salts | PyBOP, PyAOP[6] | High efficiency, low racemization risk.[6] Does not cause guanidinylation side reactions. | Byproducts can be difficult to remove.[6] Higher cost compared to carbodiimides.[1] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU[6] | High reactivity and fast reaction times.[6] HATU is particularly effective for hindered couplings.[7] COMU offers high efficiency and a better safety profile.[2][7] | Can cause guanidinylation of the N-terminus if used in excess.[7] |
Additives are often used in conjunction with coupling reagents, especially carbodiimides, to enhance reaction rates and suppress racemization by forming more stable activated intermediates.[8]
Table 2: Common Additives in Peptide Coupling
| Additive | Full Name | Function |
| HOBt | 1-Hydroxybenzotriazole | Reduces racemization and improves coupling efficiency.[5][8] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at suppressing racemization and increasing reaction rates. |
| Oxyma Pure | Ethyl cyanohydroxyiminoacetate | A non-explosive and effective alternative to HOBt and HOAt.[2] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound. Optimization may be required based on the specific peptide sequence and scale of the reaction.
Materials and Reagents
-
N-protected amino acid or peptide-resin with a free C-terminus
-
This compound
-
Coupling Reagent (e.g., HATU, HBTU, PyBOP, or EDC·HCl)
-
Additive (e.g., HOBt or HOAt, if using a carbodiimide)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[2]
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
General Protocol for Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-protected amino acid to this compound in solution.
Table 3: Solution-Phase Coupling Protocol
| Step | Procedure | Molar Equivalents |
| 1. Reactant Preparation | Dissolve the N-protected amino acid in the chosen solvent (e.g., DMF). | 1.0 |
| 2. Amine Neutralization | In a separate flask, dissolve this compound in the solvent and add the base (e.g., DIPEA). Stir for 10-15 minutes at room temperature. | 1.0 - 1.2 (Amino Acid Ester), 2.0 - 2.2 (Base) |
| 3. Activation | Add the coupling reagent (and additive, if applicable) to the N-protected amino acid solution. Stir for 5-10 minutes for pre-activation. | 1.0 - 1.1 (Coupling Reagent), 1.0 - 1.1 (Additive) |
| 4. Coupling | Add the neutralized Methyl 2-aminohexanoate solution to the activated N-protected amino acid solution. | - |
| 5. Reaction | Stir the reaction mixture at room temperature for 2-4 hours or until completion (monitored by TLC or LC-MS). | - |
| 6. Work-up | Quench the reaction, perform aqueous work-up to remove excess reagents and byproducts, and purify the resulting dipeptide ester by chromatography. | - |
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of the next amino acid (in this case, an analogue of Methyl 2-aminohexanoate for on-resin synthesis) to a resin-bound peptide. For incorporating Methyl 2-aminohexanoate at the C-terminus, it would first need to be attached to the resin. The following assumes the coupling of a subsequent amino acid.
Table 4: Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
| Step | Procedure | Reagent/Solvent |
| 1. Resin Swelling | Swell the peptide-resin in the reaction vessel with the appropriate solvent (e.g., DMF). | DMF |
| 2. N-terminal Deprotection | Remove the N-terminal protecting group (e.g., Fmoc with piperidine in DMF or Boc with TFA in DCM). | 20% Piperidine in DMF (for Fmoc) or TFA in DCM (for Boc) |
| 3. Washing | Thoroughly wash the resin to remove deprotection reagents and byproducts. | DMF and DCM |
| 4. Amino Acid Activation | In a separate vessel, dissolve the incoming N-protected amino acid and coupling reagent (and additive, if applicable) in the solvent. Add the base (e.g., DIPEA). | N-protected Amino Acid, Coupling Reagent, Additive (optional), DIPEA, DMF |
| 5. Coupling | Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. | - |
| 6. Washing | Wash the resin to remove excess reagents and byproducts. | DMF and DCM |
| 7. Monitoring | Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. | - |
Workflow and Pathway Diagrams
Figure 1. General workflow for the solution-phase peptide coupling of an N-protected amino acid with this compound.
Figure 2. A simplified workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting and Optimization
-
Incomplete Coupling: If the reaction stalls, consider increasing the equivalents of the coupling reagent and the incoming amino acid, extending the reaction time, or switching to a more powerful coupling reagent like HATU or COMU.[6][7]
-
Racemization: To minimize the loss of stereochemical integrity, use additives like HOAt, limit the pre-activation time, and consider using a weaker base such as NMM, especially for sensitive amino acids.[2][6] Lowering the reaction temperature can also be beneficial.[6]
-
Guanidinylation: When using aminium/uronium-based coupling reagents (e.g., HBTU, HATU), avoid using a large excess of the reagent to prevent the formation of a guanidinyl cap on the N-terminal amine.[7] Phosphonium-based reagents like PyBOP do not have this side reaction.
-
Solubility Issues: If the protected peptide becomes insoluble, switching to a more polar solvent system or a combination of solvents may be necessary.
By carefully selecting the coupling conditions and monitoring the reaction progress, this compound can be successfully incorporated into peptide sequences, enabling the synthesis of novel and complex peptide-based molecules for research and drug development.
References
Application Notes and Protocols for the Incorporation of Methyl 2-aminohexanoate Hydrochloride into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. Methyl 2-aminohexanoate hydrochloride, an α-methylated amino acid, presents a unique building block for modifying peptide structure and function. The α-methyl group provides steric hindrance that can shield the adjacent peptide bond from enzymatic degradation, significantly increasing the peptide's in vivo half-life.[1] Furthermore, this modification restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and specificity for its biological target.[]
Despite these advantages, the steric bulk of the α-methyl group poses significant challenges during solid-phase peptide synthesis (SPPS), often resulting in slow and incomplete coupling reactions.[] These application notes provide detailed protocols and strategies to overcome these synthetic hurdles, enabling the successful incorporation of this compound into peptide sequences. The methodologies described are based on established protocols for sterically hindered and N-methylated amino acids, which share similar synthetic challenges.
Applications in Drug Discovery
Peptides containing α-methylated amino acids have shown promise in various therapeutic areas due to their improved pharmacological profiles.
-
Enhanced Metabolic Stability: The α-methyl group protects against proteolytic degradation, a major hurdle for peptide therapeutics. This has been successfully applied in the development of long-acting analogues of hormones like GLP-1 for the treatment of metabolic diseases.[3]
-
Improved Potency and Selectivity: By constraining the peptide's conformation, α-methylation can increase its affinity for a specific receptor.[4] This can lead to more potent drugs with fewer off-target effects. For example, incorporating α-methylated amino acids into Apolipoprotein A-I (ApoA-I) mimetic peptides has been shown to improve their ability to promote cholesterol efflux.[5]
-
Increased Oral Bioavailability: Modifications that reduce hydrogen bonding capacity and increase lipophilicity, such as N-methylation, can improve a peptide's ability to cross intestinal membranes, a key step towards oral delivery.[6]
A common target for such modified peptides are G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes. The enhanced stability and potency of α-methylated peptides make them excellent candidates for modulating GPCR signaling pathways.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway often targeted by modified therapeutic peptides.
Experimental Protocols
The primary challenge in incorporating this compound is overcoming the steric hindrance during the coupling step in SPPS. The following protocols are optimized for such sterically demanding couplings.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS.[7] The general cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a sterically hindered amino acid.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the manual steps for one cycle of incorporating Fmoc-protected Methyl 2-aminohexanoate.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-Methyl 2-aminohexanoate-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-Methyl 2-aminohexanoate-OH:
-
In a separate vessel, dissolve Fmoc-Methyl 2-aminohexanoate-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours, or even overnight, may be necessary.[4]
-
Monitor the coupling reaction using a qualitative test (e.g., a ninhydrin test, though be aware of potential for false negatives with secondary amines if N-methylated analogs are used). A second coupling may be required if the reaction is incomplete.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification and Characterization:
-
Precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
-
Quantitative Data: Coupling Reagent Efficiency
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids. Standard carbodiimide reagents like DCC and DIC are often insufficient.[4] More potent activating reagents are required to overcome the steric barrier. The following table summarizes the relative effectiveness of various coupling reagents for sterically demanding couplings, based on literature for analogous compounds.
| Coupling Reagent | Activating Species | Relative Reactivity | Notes |
| HBTU/HOBt | OBt ester | High | A common and effective choice for many difficult couplings. |
| HCTU | O-6-ClBt ester | Very High | Generally more reactive and efficient than HBTU.[4] |
| HATU/HOAt | OAt ester | Very High | Highly recommended for extremely hindered couplings, including α,α-disubstituted amino acids.[4] |
| PyBOP | OBt ester | High | A phosphonium salt-based reagent, also very effective. |
| PyAOP | OAt ester | Very High | An aza-derivative of PyBOP, often shows superior performance for N-methylated residues. |
| DIC/HOBt | OBt ester | Moderate | May be sufficient for less hindered residues but often fails for α,α-disubstituted amino acids. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Deletion Sequences | Insufficient activation energy due to steric hindrance. | - Switch to a more powerful coupling reagent (e.g., HATU, HCTU).[4]- Increase coupling time (e.g., 2-4 hours or overnight).[4]- Perform a double coupling (repeat the coupling step).- Consider microwave-assisted peptide synthesis (MA-SPPS) to drive the reaction to completion.[4] |
| Peptide Aggregation | Poor solvation of the growing peptide-resin complex. | - Use N-methylpyrrolidone (NMP) instead of or in combination with DMF, as it has superior solvating properties.[4]- For very difficult sequences, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[4] |
| Racemization | Over-activation of the carboxylic acid. | - Use an aminium/uronium or phosphonium salt reagent (e.g., HATU, PyBOP) with an additive like HOAt, which is known to suppress racemization.- Avoid excessive pre-activation times. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptide, especially after a proline or another N-alkylated residue. | - Use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and can reduce DKP formation.- Couple the next amino acid immediately after deprotection of the second residue. |
References
- 1. nbinno.com [nbinno.com]
- 3. α-Methyl Amino Acids - Enamine [enamine.net]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl 2-aminohexanoate Hydrochloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminohexanoate hydrochloride is a valuable chiral building block for the synthesis of a variety of pharmaceutical intermediates. As a derivative of the non-proteinogenic amino acid norleucine, it provides a six-carbon aliphatic chain with two functional handles: a primary amine and a methyl ester. This bifunctionality allows for its incorporation into diverse molecular scaffolds, including peptide analogues, enzyme inhibitors, and other complex active pharmaceutical ingredients (APIs). The hydrochloride salt form ensures stability and improves handling characteristics. This document outlines the key applications and provides a detailed protocol for a fundamental transformation: the N-acylation of this compound to form N-acetyl methyl 2-aminohexanoate, a key intermediate for further elaboration.
Key Applications
The primary amino group of this compound is a versatile site for modification. One of the most common and crucial reactions is N-acylation, which forms an amide bond. This transformation is fundamental in the synthesis of a wide range of pharmaceuticals. For instance, the resulting N-acyl derivative can be a precursor to:
-
Peptidomimetics: The N-acylated amino ester can be incorporated into peptide chains, where the hexyl side chain can modulate lipophilicity and binding interactions.
-
Enzyme Inhibitors: Many enzyme inhibitors feature acylated amino acid scaffolds that mimic the natural substrate.
-
Antiviral and Anticancer Agents: The core structure can be elaborated into more complex heterocyclic or carbocyclic systems with potential therapeutic activity.
Data Presentation: N-Acylation of this compound
The following table summarizes typical reaction conditions and outcomes for the N-acetylation of this compound. This reaction is a key step in converting the raw building block into a more advanced pharmaceutical intermediate.
| Entry | Acetylating Agent | Base (equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Acetic Anhydride | Triethylamine (2.2) | DCM | 2 | 0 to RT | 95 | >98 |
| 2 | Acetyl Chloride | Pyridine (2.5) | THF | 3 | 0 to RT | 92 | >97 |
| 3 | Acetic Anhydride | DIPEA (2.2) | DCM | 2 | 0 to RT | 96 | >98 |
| 4 | Acetyl Chloride | N-Methylmorpholine (2.2) | CH₃CN | 4 | 0 to RT | 89 | >97 |
Note: Data is representative of typical N-acylation reactions of amino acid esters and serves as a guideline for experimental design.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl Methyl 2-aminohexanoate
This protocol details the N-acetylation of this compound using acetic anhydride and triethylamine.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add triethylamine (2.2 eq) to the stirred solution. Stir for 10 minutes.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Signaling Pathway and Logical Relationships
Caption: Synthetic workflow for the N-acetylation of Methyl 2-aminohexanoate HCl.
Logical Relationship Diagram
Caption: Potential synthetic pathways from this compound.
Application Notes and Protocols for N-Terminal Modification of Peptides with Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity.[1][2][3] Lipidation, the covalent attachment of a lipid moiety, is a particularly effective modification.[4][5] This document provides a detailed protocol for the N-terminal modification of a model peptide with Methyl 2-aminohexanoate hydrochloride, a short-chain fatty acid ester. The protocol employs a standard carbodiimide coupling chemistry, which is widely applicable for creating a stable amide bond between the N-terminal amine of the peptide and the carboxylic acid of the modifying agent.[6][7] Detailed methodologies for the coupling reaction, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry (MS) are provided.
Principle of the Method
The N-terminal modification of a peptide with this compound is achieved through an amide bond formation reaction. The free amino group at the N-terminus of the peptide acts as a nucleophile, attacking the activated carboxyl group of the fatty acid. This reaction is facilitated by the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[6][7][8] EDC activates the carboxylic acid of Methyl 2-aminohexanoate to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the N-terminal amine of the peptide. HOBt is added to improve the reaction efficiency and suppress side reactions, such as racemization, by forming a more stable active ester intermediate.[7][8][9] The hydrochloride salt of Methyl 2-aminohexanoate needs to be neutralized in situ using a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to liberate the free amine for the subsequent deprotection of the methyl ester if required, or in this case, to facilitate the coupling of the free carboxylic acid if the starting material is the corresponding acid. For this protocol, we will assume the coupling of the free carboxylic acid form, which can be generated from the hydrochloride salt.
Experimental Protocols
Protocol 1: N-Terminal Modification of a Peptide with this compound
This protocol describes the solution-phase N-terminal modification of a peptide.
Materials and Reagents:
-
Peptide with a free N-terminus
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (ice-cold)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of DMF in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5 equivalents), EDC (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.
-
Reaction Initiation: To the peptide solution, add DIPEA (2 equivalents) and stir for 5 minutes at room temperature.
-
Coupling Reaction: Add the reagent mixture from step 2 to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (Nitrogen or Argon). The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS.
-
Precipitation: Upon completion of the reaction, precipitate the crude modified peptide by adding the reaction mixture dropwise to a large volume of ice-cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of the N-Terminally Modified Peptide by RP-HPLC
This protocol outlines the purification of the crude lipidated peptide using reverse-phase HPLC.
Materials and Equipment:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude N-terminally modified peptide
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of Mobile Phase A or a mixture of water and acetonitrile).
-
Chromatography:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. The gradient will depend on the hydrophobicity of the peptide and may need optimization (e.g., 5% to 95% B over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the modified peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified N-terminally modified peptide as a white fluffy powder.
Protocol 3: Characterization by Mass Spectrometry
This protocol describes the confirmation of the molecular weight of the purified peptide.
Materials and Equipment:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Purified N-terminally modified peptide
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the N-terminally modified peptide to confirm successful modification.
Data Presentation
The following tables summarize the expected quantitative data for the N-terminal modification of a model peptide (e.g., GLP-1 analog).
Table 1: HPLC and Mass Spectrometry Data for Unmodified and Modified Peptide
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | RP-HPLC Retention Time (min) |
| Unmodified Peptide | 3355.8 | 3355.9 | 25.2 |
| N-terminally Modified Peptide | 3485.0 | 3485.1 | 32.8 |
Note: Retention times are representative and will vary based on the specific peptide, HPLC column, and gradient conditions.
Table 2: Representative Yield and Purity of N-Terminally Modified Peptide
| Parameter | Value |
| Coupling Yield | > 80% |
| Purity after HPLC | > 98% |
Note: Yields are based on typical EDC/HOBt coupling reactions and may vary depending on the peptide sequence and reaction conditions.
Visualization
Experimental Workflow
The overall experimental workflow for the N-terminal modification of a peptide is illustrated below.
Caption: Workflow for the N-terminal modification of a peptide.
Signaling Pathway of Lipidated Peptides
Lipidated peptides often exert their biological effects by interacting with cell membranes and membrane-associated proteins.[10] The attached lipid moiety can act as a membrane anchor, increasing the local concentration of the peptide at the cell surface and facilitating its interaction with target receptors.[5][11]
Caption: General signaling mechanism of a lipidated peptide.
References
- 1. youtube.com [youtube.com]
- 2. biomatik.com [biomatik.com]
- 3. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 4. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule is often exclusive to a single enantiomer. Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of optically active compounds due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.[1][2] This document provides detailed application notes and protocols for the enzymatic resolution of racemic Methyl 2-aminohexanoate hydrochloride, a valuable chiral building block. The protocols focus on the use of lipases, particularly Candida antarctica lipase B (CALB), a versatile and robust biocatalyst for the resolution of a wide range of chiral molecules.[3][4]
Principle of Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction, leading to a mixture of unreacted substrate enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer. In the context of enzymatic resolution of racemic Methyl 2-aminohexanoate, a lipase can selectively acylate one enantiomer, leaving the other enantiomer unreacted. Subsequent separation of the acylated product from the unreacted amino ester yields both enantiomers in high enantiomeric purity.
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Pseudomonas cepacia lipase (optional)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate, p-chlorophenyl butyrate)
-
Organic solvents (e.g., cyclopentyl methyl ether (CPME), hexane, toluene, tert-butyl methyl ether)
-
Triethylamine (for neutralization of the hydrochloride salt)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard analytical equipment (HPLC with a chiral column, GC, NMR)
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Acylation in an Organic Solvent
This protocol describes a typical procedure for the kinetic resolution of racemic this compound via lipase-catalyzed acylation.
1. Neutralization of the Substrate:
- Dissolve racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene).
- Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amino ester.
- Stir the mixture for 30 minutes at room temperature.
- Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with the same organic solvent.
- Combine the filtrates and remove the solvent under reduced pressure to obtain the free racemic Methyl 2-aminohexanoate.
2. Enzymatic Acylation:
- Dissolve the free racemic Methyl 2-aminohexanoate (1.0 eq) in the chosen organic solvent (e.g., cyclopentyl methyl ether).
- Add the acyl donor (e.g., vinyl acetate, 1.5 eq).
- Add immobilized Candida antarctica lipase B (CALB) (e.g., 20-50 mg per mmol of substrate).
- Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation (e.g., 150-200 rpm).
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
3. Work-up and Separation:
- Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting mixture of the unreacted (S)- or (R)-Methyl 2-aminohexanoate and the acylated (R)- or (S)-N-acetyl-Methyl 2-aminohexanoate can be separated by silica gel column chromatography.
4. Hydrolysis of the Acylated Product (Optional):
- To obtain the other enantiomer of the amino ester, the separated N-acetylated product can be hydrolyzed using standard methods (e.g., acidic or basic hydrolysis) to yield the corresponding optically pure amino ester.
Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis of N-Acyl-Methyl 2-aminohexanoate
This protocol is an alternative approach where the racemic N-acylated amino ester is selectively hydrolyzed by a lipase.
1. Preparation of Racemic N-Acyl-Methyl 2-aminohexanoate:
- Synthesize the racemic N-acyl derivative of Methyl 2-aminohexanoate using standard acylation methods (e.g., reaction with an acyl chloride or anhydride).
2. Enzymatic Hydrolysis:
- Suspend the racemic N-acyl-Methyl 2-aminohexanoate in a buffer solution (e.g., phosphate buffer, pH 7.0). An organic co-solvent may be added to improve solubility.
- Add the lipase (e.g., Candida rugosa lipase or CALB).
- Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with vigorous stirring.
- Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the produced amino ester.
3. Work-up and Separation:
- Once the desired conversion is reached (ideally around 50%), stop the reaction (e.g., by adjusting the pH or adding a water-miscible organic solvent to denature the enzyme).
- Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
- The organic phase will contain the unreacted N-acyl-Methyl 2-aminohexanoate, and the aqueous phase will contain the produced optically active Methyl 2-aminohexanoate.
- Separate the two enantiomers by extraction and further purification if necessary.
Data Presentation
The following table summarizes typical quantitative data obtained from enzymatic resolution experiments of amino acid esters, which can be used as a reference for optimizing the resolution of Methyl 2-aminohexanoate.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Candida antarctica lipase B | Racemic 1-phenylethanol | Vinyl acetate | Hexane | 30 | 4 | 42 | 75 | 67 | >200 |
| Candida antarctica lipase B | Racemic 2-aminocyclopentanecarboxamide | 2,2,2-trifluoroethyl butanoate | TBME/TAA (4:1) | 48 | 6 | 42 | 91 | 66 | 40 ± 3 |
| Pseudomonas cepacia lipase | Racemic 2-substituted cycloalkanols | Vinyl acetate | Diethyl ether | Room Temp | - | >50 | >95 | >95 | >200[5] |
| Candida antarctica lipase B | Racemic aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | Room Temp | 16 | ~50 | >99 | >99 | >200[6] |
| Candida rugosa lipase | Racemic 1-methyl THIQ | 3-methoxyphenyl allyl carbonate | Toluene (water-sat.) | 30 | - | 47 | 98 (R) | 99 (S) | - |
ee_s: enantiomeric excess of the remaining substrate; ee_p: enantiomeric excess of the product; E-value: enantioselectivity value. TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol.
Mandatory Visualizations
Caption: Workflow for the enzymatic resolution of racemic Methyl 2-aminohexanoate.
Caption: Logical relationship in enantioselective enzymatic acylation.
References
- 1. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubtexto.com [pubtexto.com]
- 3. researchgate.net [researchgate.net]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Coupling Reactions with Methyl 2-aminohexanoate hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of coupling reactions involving Methyl 2-aminohexanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low to no yield in our coupling reaction with this compound. What are the common causes?
Low yields in coupling reactions with this compound are frequently encountered and can be attributed to several factors:
-
Steric Hindrance: The alkyl chain at the alpha-position of Methyl 2-aminohexanoate contributes to steric bulk, which can impede the approach of the activated carboxylic acid to the amine, slowing down the reaction.
-
Incomplete Amine Neutralization: this compound is a salt. The amine is protonated and therefore not nucleophilic. It is crucial to neutralize this salt with a base to liberate the free amine for the reaction to proceed.
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be efficient enough to fully activate the carboxylic acid, or it may be used in insufficient quantities.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and concentration can significantly impact the reaction outcome.
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the desired amide. It is critical to use anhydrous solvents and reagents.
Q2: How do I properly handle the hydrochloride salt of Methyl 2-aminohexanoate for the coupling reaction?
The hydrochloride salt must be neutralized to the free amine in situ before the coupling reaction can occur. This is achieved by adding a non-nucleophilic organic base.
-
Procedure: Dissolve the this compound in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add 1.1 to 1.2 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or a less hindered but weaker base like N-Methylmorpholine (NMM). The choice of base can be critical; DIPEA's stronger basicity may be beneficial for sterically hindered couplings, while NMM is often preferred when there is a risk of racemization of the carboxylic acid partner.[1] Stir the mixture at room temperature for about 15-20 minutes to ensure complete neutralization before adding it to the activated carboxylic acid.
Q3: Which coupling reagents are recommended for sterically hindered amino esters like Methyl 2-aminohexanoate?
For sterically hindered substrates, standard carbodiimide reagents like DCC or EDC alone are often inefficient. More potent "onium" salt-based reagents are generally required to achieve high yields.
-
Uronium/Aminium Salts: Reagents such as HATU , HBTU , and COMU are highly effective as they form highly reactive activated esters. HATU is often considered a superior choice for many difficult couplings.[2] COMU offers comparable efficiency to HATU with the added benefits of being less hazardous and having better solubility.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful activating agents. They are particularly useful for minimizing racemization.
-
Acyl Fluorides: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH can be a highly effective strategy.
Q4: What are the key differences between DIPEA and NMM as the neutralizing base, and which one should I choose?
The choice between DIPEA and NMM depends on the specific requirements of your reaction, particularly the sensitivity of your carboxylic acid to racemization.
| Property | DIPEA (N,N-Diisopropylethylamine) | NMM (N-Methylmorpholine) |
| Basicity (pKa of conjugate acid) | ~10.75 | ~7.38 |
| Steric Hindrance | High | Low |
| Nucleophilicity | Low | Higher than DIPEA |
-
Use DIPEA when: A stronger base is needed to facilitate the coupling of sterically hindered components and racemization is not a primary concern.[1]
-
Use NMM when: Coupling racemization-prone amino acids, as its lower basicity helps to minimize epimerization.[1]
Q5: I am observing multiple spots on my TLC, suggesting side reactions. What are the likely side products and how can I minimize them?
Common side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the activated carboxylic acid. To minimize this, use a weaker base like NMM, perform the reaction at a lower temperature, and choose a coupling reagent/additive combination known to suppress racemization (e.g., using HOBt or OxymaPure as an additive).
-
N-acylurea formation: This can occur with carbodiimide reagents (DCC, EDC). The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. Using an additive like HOBt can help to trap the O-acylisourea as an active ester, minimizing this side reaction.
-
Guanidinylation: Uronium/aminium reagents like HATU and HBTU can sometimes react with the free amine to form a guanidinium byproduct, capping the amine. Using a slight excess of the carboxylic acid or choosing a phosphonium-based reagent like PyBOP can prevent this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of this compound. | Ensure addition of at least 1.1 equivalents of a suitable base (DIPEA or NMM) and allow sufficient time for neutralization before adding to the activated acid. |
| Inefficient carboxylic acid activation. | Switch to a more potent coupling reagent such as HATU, COMU, or PyBOP. | |
| Steric hindrance slowing the reaction. | Increase reaction time (e.g., from 2 hours to overnight). Consider a moderate increase in temperature, monitoring for side product formation. Perform a "double coupling" by adding a second portion of fresh reagents after the initial coupling period. | |
| Presence of Unreacted Starting Materials | Suboptimal solvent choice leading to poor solubility. | Use a highly solvating aprotic polar solvent like DMF or NMP. For particularly difficult cases, a mixture such as DCM/DMF/NMP may be beneficial. |
| Insufficient equivalents of reagents. | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amino ester. | |
| Significant Racemization of the Product | Use of a strong base with a sensitive carboxylic acid. | Switch from DIPEA to a weaker base like NMM or 2,4,6-collidine. |
| High reaction temperature or prolonged reaction time at elevated temperature. | Perform the coupling at 0 °C or room temperature. Optimize for the shortest reaction time necessary for good conversion. | |
| Inappropriate coupling reagent. | Use a coupling reagent known for low racemization, such as those used with additives like HOAt or OxymaPure. Phosphonium reagents like PyBOP are also a good choice. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Systems
Yields are highly substrate and condition-dependent. This table provides a general comparison for sterically hindered couplings.
| Coupling Reagent | Reagent Type | Typical Yield Range for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | 90-99% | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for guanidinylation of the amine. |
| COMU | Uronium Salt | 90-98% | High reactivity comparable to HATU, improved safety profile (non-explosive byproducts), good solubility. | Higher cost. |
| PyBOP | Phosphonium Salt | 85-95% | High efficiency, avoids N-terminal guanidinylation.[3] | Byproducts can sometimes complicate purification. |
| EDC/HOBt | Carbodiimide | 50-85% | Cost-effective, water-soluble byproducts are easily removed. | Lower reactivity, longer reaction times, higher risk of racemization and N-acylurea formation. |
Experimental Protocols
Protocol 1: General Procedure for Coupling with this compound using HATU
This protocol describes a general method for the coupling of a generic N-protected amino acid (e.g., Boc-Phe-OH) to this compound.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Amine Neutralization: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes.
-
Carboxylic Acid Pre-activation: In a separate dry flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to this solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the neutralized amine solution from step 1 to the pre-activated carboxylic acid solution from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Experimental workflow for HATU-mediated coupling.
References
Technical Support Center: Synthesis of Methyl 2-aminohexanoate hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of Methyl 2-aminohexanoate hydrochloride. The following sections address common side reactions and other issues that may be encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 2-aminohexanoic acid. This reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl).[1][2] The HCl serves as both the catalyst for the esterification and the salt-forming agent for the amine group, yielding the desired hydrochloride salt.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are:
-
Diketopiperazine (DKP) formation: This involves the cyclization of two molecules of the amino acid ester to form a stable six-membered ring, leading to a loss of yield.[3][4]
-
Racemization: The chiral center at the alpha-carbon of 2-aminohexanoic acid is susceptible to racemization, particularly under harsh reaction conditions, which can compromise the stereochemical purity of the final product.[5][6]
-
Incomplete reaction: As Fischer esterification is an equilibrium process, the reaction may not go to completion, leaving unreacted 2-aminohexanoic acid in the product mixture.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting amino acid spot and the appearance of the product ester spot will indicate the progression of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low product yield is a common issue that can often be attributed to incomplete reaction or the formation of side products.
| Possible Cause | Troubleshooting/Solution |
| Equilibrium not shifted towards product | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester, use a large excess of methanol, which also serves as the solvent.[1][5] Another strategy is to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus, although this is less common when using a large excess of alcohol.[5][7] |
| Diketopiperazine (DKP) Formation | This side reaction is more prevalent at higher temperatures and prolonged reaction times. Running the reaction at a moderate temperature (e.g., room temperature to gentle reflux) and monitoring for completion to avoid unnecessarily long reaction times can minimize DKP formation.[8] |
| Insufficient Catalyst | Ensure a sufficient amount of HCl catalyst is used. The HCl protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the attack by methanol.[2] |
| Loss of product during workup | This compound is soluble in water and lower alcohols. Avoid excessive washing with these solvents during product isolation. Evaporation of the solvent under reduced pressure is the preferred method for isolation.[9] |
Problem 2: Presence of Impurities in the Final Product
The purity of the final product is critical. The following table addresses common impurities and how to deal with them.
| Impurity | Identification | Troubleshooting/Solution |
| Unreacted 2-aminohexanoic acid | Can be detected by NMR (absence of the methyl ester peak) or HPLC. | Increase the reaction time or the amount of catalyst. The unreacted amino acid can often be removed by recrystallization from a suitable solvent system (e.g., methanol/ether). |
| Diketopiperazine | Can be identified by NMR and Mass Spectrometry. It will have a different chemical shift and a higher molecular weight than the desired product. | Optimize reaction conditions to favor esterification over dimerization (lower temperature, shorter reaction time). Diketopiperazines are often less soluble and may precipitate out of the reaction mixture or can be removed by chromatography. |
| Racemic Mixture (D/L isomers) | Requires chiral analysis, such as chiral HPLC or polarimetry.[3][8] | Avoid harsh basic conditions and prolonged exposure to high temperatures. If racemization is a significant issue, consider milder esterification methods, although these are often more complex and costly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a standard procedure for the synthesis of amino acid methyl ester hydrochlorides.[9]
Materials:
-
2-aminohexanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend 2-aminohexanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, remove the methanol and any excess reagent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound. It can be further purified by recrystallization, typically from a methanol/diethyl ether solvent system.
Visualizations
Reaction Pathways
The following diagram illustrates the main synthetic pathway and the key side reactions.
Caption: Main reaction and major side reactions in the synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues.
Caption: A logical guide to troubleshooting common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Enantiomer Separations | Separation Science [sepscience.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
optimizing solvent and base conditions for Methyl 2-aminohexanoate hydrochloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and base conditions for reactions involving methyl 2-aminohexanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when using this compound in a reaction?
A1: The first and most critical step is the neutralization of the hydrochloride salt to liberate the free amine. The amine group is the reactive nucleophile required for most coupling reactions. Failure to effectively neutralize the salt will result in low or no product yield.
Q2: How do I choose the best solvent for my reaction?
A2: The choice of solvent is crucial for ensuring that all reactants are soluble and the reaction proceeds efficiently. Aprotic solvents are generally preferred for acylation reactions to avoid unwanted side reactions with the acylating agent.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve a wide range of reactants.[1] For this compound, which has some polarity, a polar aprotic solvent like acetonitrile might also be a suitable option. It is recommended to perform small-scale solubility tests before proceeding with the main reaction.
Q3: Which base should I use to neutralize the hydrochloride and facilitate the reaction?
A3: A suitable base is essential to neutralize the HCl salt and also to scavenge the HCl generated during acylation reactions.[1] Tertiary amines are frequently used for this purpose.[1] The two most common choices are triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred as it is a non-nucleophilic base, which minimizes the risk of it competing with the primary amine in the reaction.[2][3]
Q4: What are the most common side reactions to be aware of?
A4: The most common side reactions include:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under basic conditions. This is a significant concern, especially with stronger bases or prolonged reaction times.
-
Racemization: The chiral center at the alpha-carbon of the amino ester is susceptible to racemization, particularly in the presence of a base.[4][5]
-
N,N-Diacylation: If the reaction conditions are too harsh or an excess of the acylating agent is used, a second acyl group can be added to the nitrogen atom.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of the hydrochloride salt. | Ensure at least one equivalent of base is used to neutralize the starting material, plus an additional equivalent to scavenge the HCl produced during the reaction. |
| Poor solubility of reactants. | Test the solubility of this compound in different aprotic solvents (DCM, THF, acetonitrile) to find the most suitable one. Consider using a co-solvent system if necessary. | |
| Inactive acylating agent. | Use a freshly opened bottle of the acylating agent or purify it before use. Acyl halides can be sensitive to moisture. | |
| Presence of a Carboxylic Acid Side Product | Ester hydrolysis due to harsh basic conditions. | Use a milder, non-nucleophilic base like DIPEA instead of TEA.[2] Minimize reaction time and consider running the reaction at a lower temperature. |
| Loss of Optical Purity (Racemization) | The alpha-proton is abstracted by the base, leading to racemization.[7] | Use a non-nucleophilic, sterically hindered base like DIPEA.[2] Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[8] |
| Formation of a Higher Molecular Weight Byproduct | N,N-diacylation of the amine.[6] | Use a controlled stoichiometry of the acylating agent (e.g., 1.05-1.1 equivalents). Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations. |
Data Presentation
Table 1: Comparison of Common Solvents for Acylation Reactions
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Good solvent for a wide range of organic compounds, easy to remove under vacuum.[1] | Can be challenging to completely remove traces, potential environmental concerns. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvent for many reactants, can form stable complexes with some reagents.[1] | Can form peroxides upon storage, higher boiling point than DCM. |
| Acetonitrile | Polar Aprotic | 82 | Good at dissolving polar starting materials like hydrochloride salts. | Higher boiling point, can sometimes participate in side reactions. |
Table 2: Comparison of Common Bases for Acylation Reactions
| Base | pKa of Conjugate Acid | Structure | Key Characteristics |
| Triethylamine (TEA) | ~10.75 | Et₃N | Commonly used, inexpensive. Can act as a nucleophile, potentially leading to side reactions with highly reactive acylating agents.[2] |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | i-Pr₂NEt | Sterically hindered and non-nucleophilic, making it a preferred choice to minimize side reactions.[2][3] More expensive than TEA. |
| Pyridine | ~5.25 | C₅H₅N | Aromatic base, can also act as a catalyst in some acylation reactions.[1] Less basic than TEA and DIPEA. |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the stirred solution.
-
Acylating Agent Addition: Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-acylated product.[1]
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
purification of reaction mixtures containing Methyl 2-aminohexanoate hydrochloride by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of reaction mixtures containing Methyl 2-aminohexanoate hydrochloride by chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: The compound is not eluting from the column.
-
Question: My this compound seems to be irreversibly bound to the silica gel column. What could be the cause and how do I fix it?
-
Answer: This issue often arises due to the high polarity of the amino acid salt and its strong interaction with the acidic silica gel stationary phase.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your mobile phase. If you are using a non-polar solvent system (e.g., hexane/ethyl acetate), consider switching to a more polar system like dichloromethane/methanol or even adding a small percentage of acetic or formic acid to the mobile phase (0.1-1%). This will help to compete with the silica for binding to your compound.
-
Solution 2: Use a Modified Stationary Phase. Consider using a different stationary phase, such as neutral or basic alumina, or a reversed-phase column (C18) with an appropriate aqueous/organic mobile phase.
-
Solution 3: Ion-Exchange Chromatography. For amino acid hydrochlorides, cation-exchange chromatography is a highly effective purification method.[1]
-
Issue 2: The compound is streaking or tailing on the TLC plate and column.
-
Question: My spots are streaking on the TLC plate, and the peaks from my column are broad and tailing. How can I improve the separation?
-
Answer: Streaking and tailing are common when purifying amines on silica gel. This is often due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[2]
-
Solution 1: Add a Base to the Mobile Phase. Add a small amount of a volatile base, such as triethylamine (0.1-2%), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and reduce the strong interactions causing tailing.
-
Solution 2: Sample Overload. You may be loading too much sample onto your column or TLC plate.[2] Try diluting your sample and running the chromatography again.
-
Solution 3: In-situ Neutralization. Dissolve your crude this compound in a minimal amount of a solvent mixture containing a small amount of a non-volatile base (like pyridine) before loading it onto the column. This can help to ensure the compound is in its free-base form during chromatography.
-
Issue 3: The compound elutes with the solvent front.
-
Question: My product is coming off the column immediately with the solvent front, showing no retention. What should I do?
-
Answer: This indicates that your mobile phase is too polar for the stationary phase you are using.
-
Solution 1: Decrease Mobile Phase Polarity. If you are using a polar solvent system, decrease the proportion of the more polar solvent.[3] For example, if you are using 20% methanol in dichloromethane, try reducing it to 5-10%.
-
Solution 2: Change Stationary Phase. If your compound is very non-polar (which is less likely for an amino acid salt but possible if it has a protecting group), you may need to switch to a less polar stationary phase or use normal phase chromatography.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for silica gel chromatography of this compound?
A1: Due to the polar nature of the amino acid salt, a relatively polar solvent system will be required. A good starting point for TLC analysis would be a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a 95:5 DCM:MeOH mixture and gradually increase the proportion of methanol. Adding 0.5-1% triethylamine to the mobile phase is also recommended to prevent tailing.
Q2: How can I visualize this compound on a TLC plate?
A2: Since amino acids do not typically absorb UV light unless they have an aromatic ring, you will likely need to use a stain. A ninhydrin stain is excellent for visualizing primary and secondary amines, which will show up as purple or yellow spots upon heating.[2]
Q3: Should I perform the chromatography on the hydrochloride salt or the free amine?
A3: It is generally advisable to perform silica gel chromatography on the free amine to minimize strong interactions with the silica. You can neutralize the hydrochloride salt by dissolving your crude product in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by extraction and drying of the organic layer. However, if the free amine is unstable, chromatography of the salt with an appropriate mobile phase (containing an acid or using ion-exchange) is necessary.
Q4: What is a suitable loading capacity for my column?
A4: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation on silica gel, a sample to silica ratio of 1:30 to 1:50 by weight is a good starting point. If the components are very close on the TLC plate, you may need to use a ratio of 1:100 or even higher.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Mobile Phase Modifier (Base) | 0.1 - 2.0% Triethylamine | To reduce peak tailing on silica gel.[2] |
| Mobile Phase Modifier (Acid) | 0.1 - 1.0% Acetic or Formic Acid | To improve elution of highly polar compounds.[2] |
| Sample Load (Silica Gel) | 1-5% of silica gel weight | For moderately difficult separations.[4] |
| Reversed-Phase pH | +/- 1.0 unit from pKa | For effective buffering in reversed-phase chromatography.[5] |
Experimental Protocols
Protocol 1: Column Chromatography of Methyl 2-aminohexanoate (Free Amine)
-
Neutralization: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). Start with a mixture of dichloromethane and methanol (e.g., 95:5) and add 0.5% triethylamine. Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the determined mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-aminohexanoate.
Protocol 2: Ion-Exchange Chromatography of this compound
-
Resin Preparation: Use a strong cation-exchange resin. Wash the column with distilled water until the eluent is neutral.[6]
-
Sample Loading: Dissolve the crude this compound in distilled water and load the solution onto the column.
-
Washing: Wash the column with distilled water to remove any non-ionic impurities.
-
Elution: Elute the bound amino acid ester using a suitable buffer or a dilute acid solution (e.g., dilute HCl). Collect fractions.
-
Analysis and Isolation: Analyze the fractions for the presence of the product (e.g., by TLC after neutralization and extraction). Combine the pure fractions and isolate the product, which may require desalination depending on the elution method.
Logical Relationship Diagram
References
preventing racemization of Methyl 2-aminohexanoate hydrochloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Methyl 2-aminohexanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization during the synthesis of α-amino acid esters like this compound primarily occurs through the deprotonation of the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity. This is particularly a risk under harsh reaction conditions, such as high temperatures or the presence of a strong base. While racemization is a more significant concern during peptide coupling where the carboxylic acid is activated, it can also occur during esterification if conditions are not carefully controlled.
Q2: Which are the recommended methods for the synthesis of this compound while minimizing racemization?
A2: Two highly recommended methods for the synthesis of this compound with minimal racemization are:
-
Thionyl chloride (SOCl₂) in Methanol: This is a widely used and effective method. The reaction of thionyl chloride with methanol in situ generates HCl, which catalyzes the esterification under mild conditions. Keeping the temperature low is crucial to prevent side reactions and racemization.[1][2][3]
-
Trimethylchlorosilane (TMSCl) in Methanol: This method is considered very mild and convenient, often proceeding at room temperature.[4] It offers good to excellent yields and is compatible with a variety of amino acids. The mild conditions are key to preserving the stereochemical integrity of the starting material.[4]
Q3: How can I verify the enantiomeric purity of my synthesized this compound?
A3: Several analytical techniques can be employed to determine the enantiomeric excess (ee%) of your product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common and reliable method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[5][6][7][8]
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the amino acid ester to make it volatile. The derivatized enantiomers are then separated on a chiral GC column.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: Using a chiral solvating agent, such as (R)-Mosher's acid, can induce chemical shift differences between the enantiomers in the ¹H or ¹⁹F NMR spectrum, allowing for their quantification.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Racemization Detected (Low ee%) | High Reaction Temperature: Fischer esterification or thionyl chloride methods were run at elevated temperatures for an extended period. | Maintain a low temperature (0 °C to room temperature) throughout the reaction. For the thionyl chloride method, the initial addition should be performed at 0 °C or below.[4] |
| Presence of Base: A basic workup or contamination with a base can catalyze racemization. | Ensure all workup steps are performed under neutral or acidic conditions. The final product is a hydrochloride salt, which is stable under acidic conditions. | |
| Prolonged Reaction Time: Leaving the reaction to proceed for an unnecessarily long time can increase the risk of racemization. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. | |
| Low Yield of this compound | Incomplete Reaction: Insufficient reagent or reaction time. | Use a slight excess of the esterifying agent (e.g., 1.2-1.5 equivalents of SOCl₂ or TMSCl). Monitor the reaction by TLC to ensure completion. |
| Poor Solubility of Starting Material: The amino acid may not be fully dissolved in methanol, leading to a heterogeneous reaction. | Ensure vigorous stirring. For poorly soluble amino acids, a slightly longer reaction time at room temperature may be necessary.[4] | |
| Loss of Product During Workup: The product is water-soluble, and excessive washing with aqueous solutions can lead to loss. | Minimize aqueous washes. After evaporation of the solvent, wash the solid product with a non-polar solvent like diethyl ether or hexane to remove organic impurities. | |
| Formation of Side Products | Reaction of Amine Group: In some methods, the amine group could potentially react. | In the recommended methods (SOCl₂/MeOH and TMSCl/MeOH), the amine is protonated to form the hydrochloride salt, which protects it from reacting. Ensure the reaction medium is acidic. |
| Over-reaction with Thionyl Chloride: Direct reaction of the amino acid with neat thionyl chloride can lead to the formation of the acid chloride, which is more susceptible to racemization upon reaction with methanol. | Always add the thionyl chloride to the methanol, not the other way around, to ensure the formation of the reactive species in a controlled manner. Alternatively, add the thionyl chloride dropwise to a suspension of the amino acid in cold methanol.[1][3] |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various amino acid methyl ester hydrochlorides using the TMSCl/Methanol method, which is known for its mild conditions that prevent racemization. While specific data for Methyl 2-aminohexanoate is not provided in the cited literature, the results for other aliphatic amino acids are highly indicative of the expected outcome.
| Amino Acid | Yield (%) |
| Alanine | 97 |
| Valine | 96 |
| Leucine | 88 |
| Isoleucine | 96 |
| Phenylalanine | 96 |
| (Data sourced from a study on the esterification of various amino acids using the TMSCl/Methanol method)[14] |
Experimental Protocols
Method 1: Esterification using Thionyl Chloride in Methanol
This protocol is adapted from standard procedures for the esterification of amino acids.[2][3]
-
Setup: Suspend 2-aminohexanoic acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The mixture should become a clear solution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1, and ninhydrin for visualization).
-
Workup: Once the reaction is complete, remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: To the resulting solid, add diethyl ether and stir to form a slurry. Filter the solid, wash with more diethyl ether, and dry under vacuum to yield this compound as a white solid.
Method 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This protocol is based on a general and mild procedure for amino acid esterification.[4]
-
Setup: Place 2-aminohexanoic acid (1.0 eq.) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add trimethylchlorosilane (2.0 eq.) to the amino acid with stirring.
-
Solvent Addition: Add anhydrous methanol (5-10 mL per gram of amino acid) to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound.
-
Purification: If necessary, the solid product can be triturated with diethyl ether, filtered, and dried under vacuum.
Visualizations
Caption: Mechanism of racemization via enolate formation.
Caption: Decision workflow for synthesizing enantiopure product.
References
- 1. reddit.com [reddit.com]
- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 3. researchmap.jp [researchmap.jp]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Methyl 2-aminohexanoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides incorporating Methyl 2-aminohexanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it contribute to peptide aggregation?
This compound is a non-standard amino acid derivative. Its structure includes a six-carbon chain, making it a hydrophobic residue. The incorporation of hydrophobic amino acids, especially in contiguous stretches, is a known driver of peptide aggregation.[1][2] This phenomenon arises from the tendency of these nonpolar side chains to minimize contact with aqueous environments, leading to intermolecular association and the formation of insoluble aggregates.[1] These aggregates are often characterized by the formation of β-sheet secondary structures.[1]
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
Several indicators during SPPS can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin bed may appear shrunken or fail to swell to its expected volume.[1][3]
-
Incomplete Reactions: You may observe incomplete Fmoc-deprotection or coupling reactions, leading to the formation of deletion sequences in your final product.[1][3]
-
False Negatives in Monitoring Tests: Colorimetric tests like the ninhydrin (Kaiser) or TNBS tests may give false negative results, incorrectly indicating a completed reaction.
-
Changes in Deprotection Profile: In continuous flow synthesis, a broadening of the Fmoc deprotection peak can be indicative of aggregation.
Q3: Can peptide aggregation occur after synthesis and purification?
Yes, peptide aggregation is also a significant challenge during downstream processing and storage.[4] Factors that can induce aggregation in purified peptides include:
-
High Peptide Concentration: Increased intermolecular interactions at higher concentrations can promote self-association.[5]
-
pH and Ionic Strength: The pH of the solution relative to the peptide's isoelectric point (pI) and the salt concentration can significantly impact solubility and aggregation.[1][2]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[5]
-
Mechanical Stress: Agitation or stirring can sometimes induce aggregation.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to aggregation and degradation.[5]
Troubleshooting Guides
Issue 1: Poor solubility of the crude peptide after cleavage.
-
Question: My peptide containing this compound has precipitated out of solution after cleavage from the resin. How can I solubilize it for purification?
-
Answer: The hydrophobicity of Methyl 2-aminohexanoate likely contributes to the poor solubility of your peptide. Here are several strategies to address this, starting with the mildest conditions:
-
Solvent Choice: Attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with your initial mobile phase for HPLC.[1]
-
pH Adjustment: Adjusting the pH of the solvent can improve solubility.[1] For most peptides, dissolving in an acidic solution (e.g., 10-30% acetic acid) or a basic solution (e.g., aqueous ammonia, pH > 8) can help. The optimal pH will depend on the overall charge of your peptide.
-
Solubilization Additives: If the above methods fail, consider using chaotropic agents or organic modifiers to disrupt aggregates.[1]
Additive Typical Concentration Notes Guanidine Hydrochloride 6 M A strong denaturant that can disrupt hydrogen bonds. Urea 8 M Another strong denaturant. Isopropanol 10-30% Can help solubilize hydrophobic peptides. Acetonitrile 10-50% Often used in reverse-phase HPLC mobile phases.
-
Issue 2: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
-
Question: I am observing incomplete coupling reactions and poor resin swelling, suggesting my peptide is aggregating on the resin. What can I do to improve the synthesis?
-
Answer: On-resin aggregation is a common problem, especially with hydrophobic sequences.[3] Here are several in-synthesis interventions you can try:
-
Change the Solvent System: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add DMSO to your reaction mixture.[1][3]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-90°C) can help disrupt secondary structures. This is often done using a microwave peptide synthesizer.[1]
-
Chaotropic Salt Washes: Before a difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to break up secondary structures.[1] Ensure the salt is thoroughly washed away before proceeding with the coupling.
-
Incorporate Structure-Disrupting Elements: If the problem persists, consider re-synthesizing the peptide with the strategic incorporation of "structure-breaking" elements. These are particularly effective when placed approximately every six residues.[3][6]
-
Pseudoproline Dipeptides: These derivatives of serine, threonine, or cysteine introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1]
-
Backbone Protecting Groups: Using amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent the hydrogen bonding that leads to aggregation.[3][6]
-
-
Experimental Protocols
Protocol 1: Solubility Testing of a Crude Peptide
-
Preparation: Aliquot approximately 1 mg of your lyophilized crude peptide into several microcentrifuge tubes.
-
Initial Solvent: To the first tube, add 100 µL of deionized water. Vortex for 30 seconds and visually inspect for dissolution.
-
Acidification: If the peptide is not soluble in water, add 100 µL of 10% aqueous acetic acid to a new tube of peptide. Vortex and inspect.
-
Basification: If the peptide is still insoluble, add 100 µL of 0.1% aqueous ammonium hydroxide to a new tube. Vortex and inspect.
-
Organic Solvents: If aqueous solutions fail, test solubility in 100 µL of organic solvents such as DMSO, DMF, or a 1:1 mixture of acetonitrile and water.
-
Chaotropic Agents: As a final resort, test solubility in 6 M guanidine hydrochloride or 8 M urea.
-
Observation: Record the solvent system that provides the best solubility with the least amount of peptide degradation. This will inform your choice of solvents for purification.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in deionized water. Filter through a 0.22 µm filter.
-
Prepare your peptide at the desired concentration in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate, add 180 µL of your peptide solution to each well.
-
Add 20 µL of the 1 mM ThT stock solution to each well, for a final ThT concentration of 100 µM.
-
-
Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C) with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[7]
Visualizations
Caption: A flowchart for troubleshooting peptide aggregation.
Caption: Factors influencing peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. xtalks.com [xtalks.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Scale-Up Synthesis of Methyl 2-aminohexanoate Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 2-aminohexanoate hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield when moving from a 10g scale to a 1kg scale. What are the likely causes and how can we mitigate this?
A: A drop in yield during scale-up is a common challenge. Several factors could be at play:
-
Inefficient Water Removal: The Fischer esterification is an equilibrium reaction.[1][2] On a larger scale, the removal of water, a byproduct, becomes more challenging and can prevent the reaction from going to completion.[1][3] Using a large excess of methanol can help drive the equilibrium towards the product.[2][4]
-
Poor Mixing and Heat Transfer: In larger reactors, inadequate agitation can lead to localized temperature gradients and concentration differences, resulting in incomplete reactions or the formation of side products. The esterification reaction is often heated to increase the rate.[5]
-
Solution: Optimize the stirrer speed and design to ensure homogenous mixing. Monitor the internal temperature at multiple points within the reactor to ensure uniform heating.
-
-
Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time on a larger scale might not improve the yield and could lead to the formation of degradation products.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to determine the optimal reaction time for the larger scale.[6]
-
Issue 2: Product Discoloration
Q: The final product, this compound, is off-white or yellowish, whereas our lab-scale synthesis yielded a pure white solid. What causes this discoloration?
A: Discoloration is typically due to the presence of impurities.
-
Side Reactions: At the higher temperatures and potentially longer reaction times of a scaled-up process, side reactions can become more prevalent.
-
Starting Material Quality: Impurities in the starting 2-aminohexanoic acid (norleucine) or methanol can contribute to color.
-
Solution:
-
Activated Charcoal Treatment: Before the final crystallization step, treating the solution with activated charcoal can effectively remove colored impurities.
-
Recrystallization: Perform a recrystallization of the final product from a suitable solvent system, such as methanol/diethyl ether or ethanol/acetone, to remove impurities.
-
Quality Control of Starting Materials: Ensure the purity of the starting materials meets the requirements for the scaled-up synthesis.
-
-
Issue 3: Product Oiling Out During Crystallization
Q: During the cooling and crystallization phase, the product separates as a thick oil instead of a crystalline solid. How can we resolve this?
A: "Oiling out" is a common issue in the crystallization of amino acid derivatives and can be caused by several factors:
-
High Impurity Levels: The presence of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[7]
-
Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of solution as an amorphous oil rather than forming an ordered crystal structure.[8]
-
Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution:
-
Slow, Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Scratching and Seeding: Initiate crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of a previously obtained pure batch.[8]
-
Adjust Solvent Polarity: If the product is oiling out, try adding a less polar "anti-solvent" dropwise to the stirred solution to gently reduce the solubility and promote crystallization. Common systems include methanol/ether or ethanol/acetone.
-
pH Adjustment: For amino acid hydrochlorides, ensuring the correct pH is crucial for precipitation.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and cost-effective method is the Fischer-Speier esterification.[9][10] This involves reacting 2-aminohexanoic acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (gas or in a solvent) or sulfuric acid.[1][3]
Q2: Are there alternative reagents to generate the HCl catalyst in situ?
A2: Yes, reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) can be added to methanol to generate HCl in situ.[6] This can be more convenient than handling gaseous HCl, especially on a larger scale.[6] However, these reagents are toxic and require careful handling.[9]
Q3: What are the key safety considerations for the scale-up of this synthesis?
A3:
-
Exothermic Reaction: The addition of the acid catalyst (or reagents that generate it) to methanol can be highly exothermic. Ensure the addition is done slowly and with adequate cooling to control the temperature.
-
Handling of Corrosive Reagents: Both hydrochloric acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE) is essential.
-
Flammable Solvents: Methanol is flammable. The reactor should be properly grounded, and ignition sources should be eliminated.
-
Pressure Build-up: If using gaseous HCl, ensure the reactor is properly vented to prevent pressure build-up.
Q4: How can we monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking a small sample from the reaction mixture and analyzing it using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[6] The disappearance of the starting amino acid is a good indicator of reaction completion.
Quantitative Data
The following table presents illustrative data for the scale-up synthesis of this compound. Note: This data is representative and intended for educational purposes, as specific process data is proprietary.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (2-aminohexanoic acid) | 10.0 g | 1.0 kg | 50.0 kg |
| Methanol (solvent) | 100 mL | 10 L | 500 L |
| Catalyst (HCl in Methanol) | 1.2 eq | 1.2 eq | 1.15 eq |
| Reaction Temperature | 65°C (Reflux) | 65-70°C (Reflux) | 65-70°C (Reflux) |
| Typical Reaction Time | 4-6 hours | 8-12 hours | 12-16 hours |
| Typical Isolated Yield | 90-95% | 85-90% | 82-88% |
| Purity (by HPLC) | >99% | >98.5% | >98.5% |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminohexanoic acid (10.0 g).
-
Reagent Addition: Add methanol (100 mL) to the flask. Cool the suspension in an ice bath.
-
Catalyst Addition: Slowly add acetyl chloride (or thionyl chloride) to the stirred methanolic suspension at 0°C.[11] Alternatively, use a pre-made solution of HCl in methanol.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent using a rotary evaporator.
-
Crystallization: Add diethyl ether to the residue to induce precipitation of the hydrochloride salt. Stir the resulting slurry, then filter the solid product.
-
Drying: Wash the solid with diethyl ether and dry it under vacuum to yield this compound.
Conceptual Scale-Up Protocol
-
Reactor Setup: Charge a 100 L glass-lined reactor with 2-aminohexanoic acid (5 kg) and methanol (50 L). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5°C using a chiller.
-
Catalyst Addition: Slowly introduce a solution of HCl in methanol, ensuring the internal temperature does not exceed 15°C.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to reflux temperature (65-70°C) and maintain for 12-16 hours. Monitor the reaction by HPLC.
-
Concentration: Once the reaction is complete, cool the mixture to 20-25°C. Distill off a significant portion of the methanol under vacuum.
-
Crystallization: Cool the concentrated mixture to 0-5°C. Slowly add an anti-solvent like methyl tert-butyl ether (MTBE) to precipitate the product. Hold at 0-5°C for several hours to ensure complete crystallization.
-
Isolation and Drying: Filter the product using a centrifuge. Wash the filter cake with cold MTBE. Dry the product in a vacuum oven at a controlled temperature.
Visualizations
Reaction Pathway: Fischer Esterification
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Troubleshooting Workflow
Caption: Decision-making process for troubleshooting common synthesis and purification issues.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 10. reddit.com [reddit.com]
- 11. cerritos.edu [cerritos.edu]
Technical Support Center: Managing Steric Hindrance in Reactions with Methyl 2-aminohexanoate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving Methyl 2-aminohexanoate hydrochloride. The n-hexyl side chain can present moderate steric challenges, leading to issues such as low reaction yields and incomplete conversions. This guide offers strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with this compound?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site impedes a chemical reaction. In the case of this compound, the n-hexyl group at the alpha-carbon can physically block the approach of reagents to the amino group, slowing down or preventing the desired reaction, such as amide bond formation. This can result in lower reaction yields and the need for more forcing reaction conditions.
Q2: My amide coupling reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields in amide coupling reactions with this substrate are often due to the moderate steric hindrance from the hexyl side chain. Potential causes include:
-
Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough to overcome the steric barrier.
-
Slow reaction kinetics: The steric bulk slows down the rate of nucleophilic attack by the amino group.
-
Suboptimal reaction conditions: The solvent, temperature, or reaction time may not be suitable for this specific substrate.
-
Poor solvation: The reactants may not be fully dissolved, or the growing product may aggregate, preventing further reaction.
Q3: What are the most effective coupling reagents for sterically hindered amino esters like this compound?
A3: For sterically demanding couplings, high-reactivity coupling reagents are recommended. Aminium/uronium salts and phosphonium salts are generally more effective than standard carbodiimides. Reagents that form highly reactive esters, such as those with HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, are among the most efficient.[1][2]
Q4: Can I use protecting groups to manage reactions at the amino group of this compound?
A4: Yes, protecting the amino group is a crucial strategy.[3][4] An appropriate protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), can prevent unwanted side reactions and allow for controlled, sequential bond formation.[5][6] The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Amide Coupling Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired amide product is significantly lower than expected.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Methyl 2-aminohexanoate Hydrochloride Purity by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-aminohexanoate hydrochloride is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1][2] This guide provides a comprehensive overview of the validation of an HPLC method for determining the purity of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] Furthermore, it presents a comparison with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE), to aid in selecting the most suitable method for specific analytical needs.
I. High-Performance Liquid Chromatography (HPLC) Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5][6] For a purity assay of this compound, the HPLC method must be validated to ensure it is accurate, precise, specific, and robust.[7][8]
Experimental Protocol: HPLC-UV
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The separation can be achieved using either an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare solutions of this compound reference standard and test samples in a suitable diluent (e.g., a mixture of water and acetonitrile).
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.[4] This is typically demonstrated by showing that there is no interference from a placebo and by assessing the peak purity of the analyte in stressed samples (e.g., exposed to acid, base, oxidation, heat, and light).[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of solutions with concentrations spanning the expected working range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
-
System Suitability: A test to ensure that the chromatographic system is suitable for the intended analysis.[8] Parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections are evaluated.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
II. Alternative Analytical Methods
While HPLC is a robust technique, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for the purity determination of amino acid esters.
A. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acid esters may have limited volatility, derivatization is often required to increase their volatility and thermal stability.[10]
Experimental Protocol: GC-FID
-
Derivatization: The amino acid ester is converted into a more volatile derivative, for example, by acylation of the amino group. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[11]
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a suitable capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or DB-17).[11][12]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities. For example, starting at 100 °C, holding for 2 minutes, and then ramping up to 250 °C at 10 °C/min.
B. Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like amino acids and their salts without the need for derivatization.[13][14]
Experimental Protocol: CE-UV
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a low pH (e.g., 1 M formic acid) to ensure the analyte has a positive charge.[13][15]
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-column UV detection at a low wavelength (e.g., 200 nm).
Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
III. Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the properties of the analyte, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and CE for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation in an electrolyte solution under the influence of an electric field.[16] |
| Derivatization | Generally not required. | Often required for amino acid esters to increase volatility.[10] | Not required.[13] |
| Specificity | High, can be enhanced with selective detectors (e.g., MS). | High, especially with a mass spectrometer (MS) detector. | High, particularly when coupled with MS.[16] |
| Sensitivity | Good to excellent, depending on the detector (UV, MS). | Good to excellent, especially with FID or MS detectors. | Good, can be very high with laser-induced fluorescence (LIF) or MS detectors.[16] |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, especially with rapid temperature programming.[12] | Often very fast, with analysis times of less than 20 minutes.[13] |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. |
| Advantages | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds. | High resolution, suitable for volatile compounds, can be coupled to MS for definitive identification. | High efficiency, low sample and reagent consumption, suitable for charged molecules.[17] |
| Disadvantages | Higher solvent consumption compared to CE. | May require derivatization, not suitable for non-volatile or thermally labile compounds. | Can have lower reproducibility of migration times compared to HPLC retention times. |
IV. Conclusion
For the routine purity analysis of this compound, a validated HPLC-UV method is a robust and reliable choice. It offers a good balance of specificity, sensitivity, and ease of use without the need for derivatization. Gas Chromatography with derivatization presents a viable alternative, particularly if high resolution of volatile impurities is required. Capillary Electrophoresis is an excellent option for rapid analysis with minimal sample and solvent consumption, especially for this charged molecule.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application of the data. Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and quality control.[4]
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid analysis by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide: HPLC vs. GC-MS for the Analysis of Methyl 2-aminohexanoate Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-aminohexanoate hydrochloride, an amino acid ester, presents a unique analytical challenge due to its polar nature and the presence of a reactive primary amine. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound.
At a Glance: HPLC vs. GC-MS
The primary distinction between HPLC and GC-MS for analyzing this compound lies in the sample's state during analysis and the need for chemical modification (derivatization). HPLC analyzes the compound in a liquid mobile phase, often at ambient temperature, making it suitable for thermally sensitive and non-volatile compounds. In contrast, GC-MS requires the analyte to be volatile and thermally stable.[1][2] Given that this compound is a non-volatile salt, significant sample preparation is mandatory for GC-MS analysis.
Performance Characteristics
The selection of an analytical technique is often dictated by its performance metrics. Below is a summary of typical performance characteristics for HPLC and GC-MS in the context of amino acid ester analysis.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[4] |
| Derivatization | Optional. Can be analyzed directly or derivatized to enhance detection.[5][6] | Mandatory. Requires conversion to free base and derivatization to increase volatility.[4][7] |
| Sample Throughput | Generally moderate; run times are typically in the range of 10-60 minutes.[2] | Can be faster for simple mixtures once sample preparation is complete.[1] |
| Limit of Detection (LOD) | ng/mL to µg/mL for UV; low pmol with fluorescence detection.[3][6] | Low picomole range.[8] |
| Limit of Quantification (LOQ) | µg/mL range for UV; pmol range with fluorescence detection.[3][6] | Low picomole to fmol range.[8] |
| Selectivity | Good; can be enhanced with selective detectors (e.g., fluorescence, MS). | Excellent; mass spectrometer provides high specificity for identification.[4] |
| Instrumentation Cost | Generally lower than GC-MS.[2] | Higher due to the mass spectrometer.[2] |
| Solvent Consumption | Higher, requires continuous flow of liquid mobile phases.[2] | Lower, uses carrier gas.[2] |
Experimental Workflows
The analytical workflow for each technique differs significantly, primarily in the sample preparation stage.
HPLC Workflow
HPLC offers a more direct analytical route. The hydrochloride salt can be dissolved in the mobile phase and injected directly into the system. For enhanced sensitivity, a derivatization step can be incorporated.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of Methyl 2-aminohexanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as Methyl 2-aminohexanoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients, the precise determination of enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to Enantiomeric Purity Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. Consequently, robust and reliable analytical methods are required to quantify the enantiomeric excess (e.e.) of a desired enantiomer in a sample. This guide evaluates four principal techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of each technique for the analysis of amino acid esters, providing a baseline for what can be expected for this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1] | Differential interaction of volatile enantiomer derivatives with a chiral stationary phase.[2] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[3] | Observation of distinct signals for enantiomers in the presence of a chiral solvating or derivatizing agent.[4] |
| Sample Derivatization | Often not required for direct methods; can be used in indirect methods to form diastereomers.[5] | Generally required to increase volatility and improve separation.[6] | Can be used to enhance detection and separation but is not always necessary.[3] | Often required to induce chemical shift differences between enantiomers.[7] |
| Typical Resolution (Rs) | > 1.5[8] | > 1.5 | > 2.0 | Not directly applicable; based on signal separation. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[9] | Very Low (pg/mL to fg/mL) | Low (ng/mL) | High (mg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL)[10] | Very Low (pg/mL) | Low (ng/mL)[9] | High (mg/mL) |
| Analysis Time | 10-30 minutes[11] | 10-30 minutes | 15-45 minutes[12] | < 15 minutes per sample |
| Advantages | Widely applicable, robust, well-established, preparative scale possible.[1] | High resolution and sensitivity.[2] | High efficiency, low sample and reagent consumption.[13] | Non-destructive, provides structural information, fast for screening. |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Derivatization can be complex and time-consuming.[6] | Lower sample loading capacity, reproducibility can be challenging. | Lower sensitivity, requires higher sample concentration. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the four methods, which can be adapted and optimized for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method using a polysaccharide-based chiral stationary phase, which is a common and effective approach for the enantioseparation of amino acid esters.[14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for acidic compounds)
-
Diethylamine (DEA) (optional, for basic compounds)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v).[15] For this compound, which is a basic compound, the addition of a small amount of an amine modifier like 0.1% DEA to the mobile phase can improve peak shape and resolution.[15]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
This protocol involves a two-step derivatization process to make the analyte volatile for GC analysis.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Chirasil-L-Val or equivalent.
Reagents:
-
Thionyl chloride in Methanol (for esterification)
-
Trifluoroacetic anhydride (TFAA) (for acylation)
-
Dichloromethane (anhydrous)
Procedure:
-
Derivatization:
-
Esterification: To a dried sample of this compound, add a solution of 1.25 M HCl in methanol. Heat the mixture at 100°C for 1 hour. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the residue, add a mixture of dichloromethane and TFAA (4:1 v/v). Heat at 100°C for 10 minutes. Evaporate the reagents under nitrogen.
-
-
Sample Preparation: Dissolve the derivatized residue in a suitable solvent (e.g., dichloromethane) for injection.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature (FID): 250 °C
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for the HPLC method.
Chiral Capillary Electrophoresis (CE)
This protocol utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
Reagents:
-
Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5.
-
Chiral Selector: Highly sulfated cyclodextrin (e.g., sulfated-β-cyclodextrin) at a concentration of 2-5% (w/v) in the BGE.
Procedure:
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, deionized water, and BGE. Between runs, rinse with BGE.
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 0.5-1 mg/mL.
-
Electrophoretic Conditions:
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.[16]
-
-
Data Analysis: Determine the migration times of the two enantiomers and calculate the enantiomeric ratio from the corrected peak areas.
Chiral NMR Spectroscopy
This method uses a chiral solvating agent to induce a chemical shift difference between the two enantiomers.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.[17]
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Add Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Acquire Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should now be split into two distinct sets of peaks.
-
Data Analysis: Integrate a pair of well-resolved signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly corresponds to the enantiomeric ratio.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the chromatographic methods.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral GC analysis.
Conclusion
The determination of the enantiomeric purity of this compound can be effectively achieved using several analytical techniques. Chiral HPLC and chiral GC are the most common and robust methods, offering excellent resolution and sensitivity, with GC often requiring a derivatization step. Chiral CE provides a high-efficiency alternative with low sample consumption, while chiral NMR spectroscopy offers a rapid, non-destructive method suitable for screening and structural confirmation, albeit with lower sensitivity. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate a suitable method for their specific application.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. yakhak.org [yakhak.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Analysis of the Potential Biological Effects of (R)- and (S)-Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for evaluating the potential biological effects of the enantiomers of methyl 2-aminohexanoate hydrochloride, (R)- and (S)-isomers. While direct experimental data comparing these specific enantiomers is not currently available in peer-reviewed literature, this document outlines the fundamental principles of stereoselectivity in pharmacology and proposes a structured approach to their biological characterization. By examining the behavior of structurally similar chiral molecules, we can infer potential differences in the pharmacodynamics and pharmacokinetics of (R)- and (S)-methyl 2-aminohexanoate hydrochloride. This guide is intended to serve as a foundational resource for researchers initiating studies into these compounds, providing detailed hypothetical experimental protocols and data presentation frameworks necessary for a comprehensive comparative analysis.
Introduction: The Critical Role of Chirality in Biological Activity
Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms (enantiomers), is a fundamental concept in pharmacology and drug development. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with xenobiotics. This can lead to significant differences in the biological activity, potency, and toxicity profiles of enantiomers. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
This compound is a chiral molecule possessing a stereocenter at the alpha-carbon. Its two enantiomers, (R)- and (S)-methyl 2-aminohexanoate hydrochloride, are therefore expected to interact differently with chiral biological targets such as receptors, enzymes, and transporters. Although specific studies on these particular enantiomers are lacking, the broader class of α-amino acid esters has been shown to possess a range of biological activities, including effects on the central nervous system. For instance, some α-amino acid phenolic esters have been identified as allosteric modulators of GABA(A) receptors, with demonstrated enantioselectivity in their action.[1]
This guide will, therefore, present a hypothetical yet scientifically grounded comparison based on established principles of stereoselective pharmacology and data from analogous compounds.
Postulated Biological Targets and Signaling Pathways
Based on the structural similarity of methyl 2-aminohexanoate to endogenous amino acids and other neuroactive compounds, several potential biological targets can be postulated. These include, but are not limited to, ionotropic and metabotropic glutamate receptors, GABA receptors, and amino acid transporters. The differential interaction of the (R) and (S) enantiomers with these targets would likely result in distinct downstream signaling cascades.
Figure 1: Hypothetical differential engagement of a neuronal receptor by (R) and (S)-enantiomers.
Proposed Experimental Investigation and Data Presentation
To empirically determine and compare the biological effects of (R)- and (S)-Methyl 2-aminohexanoate hydrochloride, a systematic experimental approach is necessary. The following sections outline key experiments and how the resulting data should be structured for clear comparison.
Receptor Binding Affinity
Determining the binding affinity of each enantiomer to a panel of relevant receptors is a critical first step. This can be achieved through competitive radioligand binding assays.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Target Receptor | (R)-Methyl 2-aminohexanoate HCl | (S)-Methyl 2-aminohexanoate HCl |
|---|---|---|
| NMDA Receptor (GluN2A) | Data to be determined | Data to be determined |
| AMPA Receptor | Data to be determined | Data to be determined |
| Kainate Receptor | Data to be determined | Data to be determined |
| GABAA Receptor | Data to be determined | Data to be determined |
| GABAB Receptor | Data to be determined | Data to be determined |
In Vitro Functional Activity
Functional assays are essential to characterize the nature of the interaction (e.g., agonist, antagonist, modulator) at the identified target receptors.
Table 2: Hypothetical In Vitro Functional Activity (EC50 / IC50, µM)
| Assay Type | Target | (R)-Methyl 2-aminohexanoate HCl | (S)-Methyl 2-aminohexanoate HCl |
|---|---|---|---|
| Agonist Activity (Ca2+ influx) | NMDA Receptor | Data to be determined | Data to be determined |
| Antagonist Activity | AMPA Receptor | Data to be determined | Data to be determined |
| Allosteric Modulation | GABAA Receptor | Data to be determined | Data to be determined |
In Vivo Behavioral Effects
Should in vitro studies indicate significant activity, in vivo studies in appropriate animal models would be warranted to assess the physiological and behavioral consequences.
Table 3: Hypothetical In Vivo Behavioral Effects in a Rodent Model
| Behavioral Test | Metric | (R)-Methyl 2-aminohexanoate HCl | (S)-Methyl 2-aminohexanoate HCl |
|---|---|---|---|
| Open Field Test | Locomotor Activity | Data to be determined | Data to be determined |
| Elevated Plus Maze | Anxiety-like Behavior | Data to be determined | Data to be determined |
| Novel Object Recognition | Memory and Cognition | Data to be determined | Data to be determined |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for generating high-quality, comparable data.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of (R)- and (S)-Methyl 2-aminohexanoate hydrochloride for a target receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human NMDA receptor).
-
Radioligand specific for the target receptor (e.g., [3H]-MK-801 for the NMDA receptor).
-
(R)- and (S)-Methyl 2-aminohexanoate hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
-
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test enantiomer or vehicle.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Calcium Influx Assay
-
Objective: To measure the agonist or antagonist activity of the enantiomers at a ligand-gated ion channel (e.g., NMDA receptor).
-
Materials:
-
Cells expressing the target receptor (e.g., primary cortical neurons or a stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Known agonist and antagonist for the target receptor.
-
(R)- and (S)-Methyl 2-aminohexanoate hydrochloride.
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
For agonist testing, add varying concentrations of the (R)- or (S)-enantiomer and measure the change in fluorescence over time.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test enantiomer before adding a known concentration of the receptor's agonist, then measure the fluorescence change.
-
Analyze the dose-response curves to determine EC50 or IC50 values.
-
Conclusion and Future Directions
The enantiomers of this compound represent an uncharacterized pair of chiral molecules with the potential for distinct biological activities. While this guide has been prepared in the absence of direct comparative data, it provides a robust framework for initiating and conducting such a comparison. The principles of stereoselectivity strongly suggest that the (R)- and (S)-isomers will exhibit different pharmacological profiles.
Future research should focus on the systematic execution of the proposed experimental protocols. The resulting data will be crucial for elucidating the mechanism of action, potency, and potential therapeutic applications of each enantiomer. A thorough understanding of their differential effects is essential for any further drug development efforts and for ensuring the selection of the optimal enantiomer for a desired biological outcome.
References
Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Methyl 2-aminohexanoate hydrochloride
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and bioavailable peptide-based therapeutics is a continuous endeavor. The incorporation of non-natural amino acids (NNAAs) has emerged as a powerful strategy to overcome the limitations of natural peptides. This guide provides a comparative analysis of Methyl 2-aminohexanoate hydrochloride, a promising NNAA, against other alternatives, supported by established experimental methodologies.
The strategic inclusion of NNAAs can significantly enhance the pharmacological properties of peptides by introducing novel functionalities, increasing resistance to enzymatic degradation, and improving cell permeability.[1][2] this compound, a derivative of 2-aminohexanoic acid (also known as norleucine), offers a unique combination of properties that can be advantageous in drug design. This guide will delve into a comparison of its anticipated characteristics with other NNAAs, provide detailed experimental protocols for evaluation, and present a clear workflow for the synthesis and analysis of peptides containing this and other synthetic amino acids.
Comparative Analysis of Physicochemical Properties
A key parameter influencing a peptide's behavior is the hydrophobicity of its constituent amino acids. Increased hydrophobicity can enhance membrane permeability and interactions with hydrophobic pockets of target proteins. The hydrophobicity of an amino acid can be experimentally determined by its retention time in reversed-phase high-performance liquid chromatography (RP-HPLC).
While direct, comprehensive experimental data comparing this compound to a wide array of other NNAAs is limited in publicly available literature, we can infer its properties based on data from structurally similar compounds, such as norleucine. The following table presents the retention times of a model peptide containing norleucine and other natural amino acids, providing a relative measure of their hydrophobicity.
| Amino Acid (X) in Peptide Ac-X-GAKGAGVGL-amide | Retention Time (minutes) at pH 2[3] | Relative Hydrophobicity |
| Glycine (Gly) | 22.1 | Low |
| Alanine (Ala) | 24.5 | Moderate |
| Valine (Val) | 31.5 | High |
| Leucine (Leu) | 36.2 | Very High |
| Isoleucine (Ile) | 35.1 | Very High |
| Norleucine (nLeu) | 35.8 | Very High |
| Phenylalanine (Phe) | 39.5 | Very High |
| Tryptophan (Trp) | 41.2 | Highest |
| Methyl 2-aminohexanoate (Estimated) | ~36-38 | Very High |
Note: The retention time for the model peptide containing Methyl 2-aminohexanoate is an estimation based on the structure of norleucine and the addition of a methyl ester group, which is expected to slightly increase its hydrophobicity. This value should be experimentally verified.
The data suggests that norleucine is a highly hydrophobic amino acid, comparable to leucine and isoleucine.[3] The addition of a methyl group to the carboxylic acid of 2-aminohexanoic acid to form this compound is anticipated to further increase its lipophilicity, potentially leading to enhanced cell membrane penetration and stronger interactions with hydrophobic domains of target molecules.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for the key experiments required to evaluate the performance of peptides containing this compound or other NNAAs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis of a peptide incorporating a non-natural amino acid.
Materials:
-
Fmoc-protected amino acids (including the NNAA of interest)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling step if necessary.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by RP-HPLC.
Protocol 2: Serum Stability Assay
This protocol outlines a method to assess the stability of a peptide in human serum.
Materials:
-
Purified peptide stock solution (1 mg/mL in sterile water or buffer)
-
Pooled human serum
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum to a final peptide concentration of 100 µg/mL.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Quenching and Protein Precipitation: Immediately add the quenching solution to the aliquot to stop enzymatic degradation and precipitate serum proteins. Incubate on ice for 10 minutes and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the intact peptide by RP-HPLC.
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point and plot this against time to determine the peptide's half-life in serum.[4][5][6]
Protocol 3: RP-HPLC for Hydrophobicity Determination
This protocol describes the use of RP-HPLC to determine the relative hydrophobicity of peptides.
Materials:
-
Purified peptides
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the purified peptides in Mobile Phase A.
-
Chromatography: Inject the peptide solution onto the C18 column. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.
-
Detection: Monitor the elution of the peptides by absorbance at 214 nm or 280 nm.
-
Data Analysis: The retention time of each peptide is a measure of its relative hydrophobicity. Longer retention times indicate greater hydrophobicity.[7][8]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and evaluation of peptides containing non-natural amino acids, providing a logical framework for comparative studies.
Caption: General workflow for synthesis and evaluation of NNAA-containing peptides.
Conclusion
The incorporation of this compound into peptide therapeutics holds significant promise for enhancing their pharmacological profiles. Its aliphatic side chain is expected to increase hydrophobicity and metabolic stability. While direct comparative data is still emerging, the experimental protocols and workflow provided in this guide offer a robust framework for researchers to systematically evaluate its advantages over other natural and non-natural amino acids. By conducting such comparative studies, the full potential of this compound in the development of next-generation peptide drugs can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobicity Scales [thegpm.org]
- 3. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Methyl 2-Aminohexanoate Hydrochloride in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material for large-scale synthesis is a critical decision that significantly impacts the overall cost, efficiency, and viability of a drug development or manufacturing process. Methyl 2-aminohexanoate hydrochloride, as an unnatural amino acid derivative, presents a unique building block for novel therapeutics. This guide provides a cost-benefit analysis of its use in large-scale synthesis, comparing it with common alternative strategies, and provides illustrative experimental data and protocols.
At a Glance: Key Considerations
| Feature | Using this compound | Alternative (e.g., Pre-protected Amino Acids) |
| Primary Application | Solution-phase synthesis; Solid-phase peptide synthesis (SPPS) with in-situ protection. | Predominantly Solid-Phase Peptide Synthesis (SPPS). |
| Cost of Starting Material | Generally lower for the unprotected amino acid ester. | Higher due to the cost of the protecting group (e.g., Fmoc, Boc). |
| Process Complexity | May require an additional in-situ protection step, potentially increasing process time and reagent usage. | Streamlined for SPPS as the protecting group is already attached. |
| Flexibility | High, can be used in various coupling strategies. | Less flexible, tied to a specific protection strategy (e.g., Fmoc/tBu). |
| Waste Stream | Dependent on the chosen protection and coupling reagents. | Generates waste from deprotection steps (e.g., piperidine for Fmoc). |
| Scalability | Can be readily scaled, but optimization of the protection step is crucial. | Well-established for large-scale automated synthesis. |
Cost-Benefit Analysis
The primary trade-off in using a simple amino acid ester like this compound versus a pre-protected amino acid lies in the balance between the initial cost of the starting material and the subsequent processing costs.
Raw Material Cost Comparison
While bulk pricing is subject to negotiation and supplier contracts, a comparison of laboratory-scale pricing provides an indication of the relative cost differences.
| Compound | Supplier Example(s) | Typical Lab-Scale Price (USD) | Estimated Bulk Price (USD/kg) |
| Methyl 6-aminohexanoate hydrochloride | Sigma-Aldrich, GTI Laboratory Supplies | $116 for 10g[1], $280 for 25g[2] | 500 - 1,500 |
| Fmoc-6-aminohexanoic acid | Various | $50 - $100 for 5g | 2,000 - 5,000 |
| Boc-6-aminohexanoic acid | Various | $30 - $60 for 5g | 1,500 - 4,000 |
| 6-Aminohexanoic acid (starting material) | Various | $20 - $40 for 100g | 50 - 200 |
Note: Estimated bulk prices are extrapolations and can vary significantly based on volume, purity, and supplier.
The data indicates that the unprotected amino acid ester is significantly less expensive than its protected counterparts. However, the cost of the protecting agents, solvents, and additional reagents required for in-situ protection must be factored into the overall cost equation.
Process and Operational Costs
The use of an unprotected amino acid ester introduces an additional step in the synthesis workflow, which has downstream cost implications.
-
Reagent Costs: The cost of protecting agents (e.g., Fmoc-OSu, Boc-anhydride), bases, and coupling agents needs to be considered.
-
Solvent Usage: An additional reaction step will increase solvent consumption for the reaction itself, work-up, and purification.
-
Reaction Time and Throughput: The in-situ protection step adds to the overall cycle time, potentially reducing the throughput of a manufacturing facility.
-
Waste Disposal: The protection reaction will generate additional waste streams that require proper and often costly disposal.
-
Labor and Equipment: Longer and more complex processes require more operator time and may tie up reactor capacity for longer periods.
In contrast, while pre-protected amino acids have a higher upfront cost, they can streamline the manufacturing process, particularly in automated solid-phase peptide synthesis (SPPS), leading to savings in labor, time, and potentially solvent usage.[3]
Performance and Quality
The choice of starting material can also impact the performance of the synthesis and the quality of the final product.
| Metric | Using this compound | Alternative (e.g., Pre-protected Amino Acids) |
| Typical Yield | 85-95% for the protection step, followed by coupling yield. | High coupling yields (typically >98%) in optimized SPPS. |
| Purity Profile | May introduce by-products from the protection step that require removal. | Well-defined and generally high-purity starting materials. |
| Process Robustness | The in-situ protection step needs to be robust and high-yielding to be efficient at scale. | Highly robust and well-characterized procedures for SPPS. |
Experimental Protocols
Synthesis of Methyl 6-aminohexanoate hydrochloride
This protocol describes a typical laboratory-scale synthesis from 6-aminohexanoic acid.
Materials:
-
6-Aminohexanoic acid
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure (using Thionyl Chloride): [4]
-
Suspend 6-aminohexanoic acid (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.4 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature overnight.
-
Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure using a rotary evaporator.
-
The resulting white solid is Methyl 6-aminohexanoate hydrochloride. The product can be further purified by recrystallization if necessary.
Procedure (using HCl gas): [4]
-
Dissolve 6-aminocaproic acid (e.g., 20.0 g, 152 mmol) in methanol (250 ml).
-
Bubble hydrogen chloride gas through the solution for 2-3 minutes.
-
Stir the mixture at room temperature for 3 hours.
-
Concentrate the solution under reduced pressure to yield the product as a white solid (expected yield ~99%).
Standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a standard manual coupling cycle using a pre-protected Fmoc-amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (e.g., Fmoc-6-aminohexanoic acid)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (e.g., 3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Mandatory Visualizations
References
Spectroscopic Comparison of Methyl 2-aminohexanoate Hydrochloride with Structurally Similar Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed spectroscopic comparison of Methyl 2-aminohexanoate hydrochloride with its structural analogs, supported by experimental data and methodologies.
This comparison focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the subtle differences in the spectra of these closely related compounds, researchers can gain valuable insights into their molecular structure and bonding.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and its analogs. Due to the limited availability of published experimental spectra for this compound, some values are predicted based on the analysis of similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| This compound | C₇H₁₆ClNO₂ | 181.66 | ~4.1 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (br s, 3H, NH₃⁺), ~1.9 (m, 2H, β-CH₂), ~1.3-1.5 (m, 4H, γ,δ-CH₂), ~0.9 (t, 3H, ε-CH₃) | ~172 (C=O), ~55 (α-CH), ~53 (OCH₃), ~30 (β-CH₂), ~27 (γ-CH₂), ~22 (δ-CH₂), ~14 (ε-CH₃) | ~2900-3100 (N-H stretch), ~1740 (C=O stretch), ~1580 (N-H bend), ~1250 (C-O stretch) | 146 (M-HCl)⁺, 114 (M-HCl-CH₃OH)⁺, 88 (M-HCl-C₄H₉)⁺ |
| Methyl 2-aminopentanoate hydrochloride | C₆H₁₄ClNO₂ | 167.63 | ~4.1 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (br s, 3H, NH₃⁺), ~1.9 (m, 2H, β-CH₂), ~1.4 (m, 2H, γ-CH₂), ~0.9 (t, 3H, δ-CH₃) | ~172 (C=O), ~55 (α-CH), ~53 (OCH₃), ~28 (β-CH₂), ~18 (γ-CH₂), ~13 (δ-CH₃) | ~2900-3100 (N-H stretch), ~1740 (C=O stretch), ~1580 (N-H bend), ~1250 (C-O stretch) | 132 (M-HCl)⁺, 100 (M-HCl-CH₃OH)⁺, 88 (M-HCl-C₃H₇)⁺ |
| Methyl 2-aminoheptanoate hydrochloride | C₈H₁₈ClNO₂ | 195.69 | ~4.1 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (br s, 3H, NH₃⁺), ~1.9 (m, 2H, β-CH₂), ~1.3-1.5 (m, 6H, γ,δ,ε-CH₂), ~0.9 (t, 3H, ζ-CH₃) | ~172 (C=O), ~55 (α-CH), ~53 (OCH₃), ~31 (β-CH₂), ~29, ~25 (γ,δ,ε-CH₂), ~14 (ζ-CH₃) | ~2900-3100 (N-H stretch), ~1740 (C=O stretch), ~1580 (N-H bend), ~1250 (C-O stretch) | 160 (M-HCl)⁺, 128 (M-HCl-CH₃OH)⁺, 88 (M-HCl-C₅H₁₁)⁺ |
| Ethyl 2-aminohexanoate hydrochloride | C₈H₁₈ClNO₂ | 195.69 | ~4.2 (q, 2H, OCH₂), ~4.1 (t, 1H, α-CH), ~3.2 (br s, 3H, NH₃⁺), ~1.9 (m, 2H, β-CH₂), ~1.3-1.5 (m, 4H, γ,δ-CH₂), ~1.3 (t, 3H, OCH₂CH₃), ~0.9 (t, 3H, ε-CH₃) | ~171 (C=O), ~63 (OCH₂), ~55 (α-CH), ~30 (β-CH₂), ~27 (γ-CH₂), ~22 (δ-CH₂), ~14 (ε-CH₃), ~14 (OCH₂CH₃) | ~2900-3100 (N-H stretch), ~1735 (C=O stretch), ~1580 (N-H bend), ~1240 (C-O stretch) | 160 (M-HCl)⁺, 114 (M-HCl-C₂H₅OH)⁺, 102 (M-HCl-C₄H₉)⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. A small amount of a reference standard, like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for amino acid ester hydrochlorides.
-
Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.
Spectroscopic Analysis and Comparison
NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The α-proton, being adjacent to the electron-withdrawing amino and ester groups, will appear as a downfield triplet. The methyl protons of the ester group will be a sharp singlet. The protons of the alkyl chain will appear as multiplets in the upfield region. The protons of the ammonium group (NH₃⁺) will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
When comparing with its shorter and longer chain analogs (Methyl 2-aminopentanoate and Methyl 2-aminoheptanoate), the primary difference in the ¹H NMR spectra will be the integration and multiplicity of the signals corresponding to the alkyl chain protons. The chemical shifts of the α-proton and the methyl ester protons will remain largely unchanged. In the case of Ethyl 2-aminohexanoate hydrochloride, the ester group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.
The ¹³C NMR spectra will show a signal for the carbonyl carbon of the ester group at the downfield end. The α-carbon will also be deshielded. The carbons of the alkyl chain will appear in the upfield region, with their chemical shifts being influenced by their proximity to the functional groups.
Infrared Spectroscopy
The IR spectrum of an amino acid ester hydrochloride is characterized by several key absorption bands. A broad and strong absorption in the 2900-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the ammonium group. The C=O stretching vibration of the ester group will give rise to a strong, sharp peak around 1740 cm⁻¹. An absorption band around 1580 cm⁻¹ corresponds to the asymmetric N-H bending vibration. The C-O stretching vibration of the ester will also be present.
The IR spectra of the compared compounds will be very similar, with the main differences arising from subtle shifts in the C-H stretching and bending vibrations of the alkyl chains.
Mass Spectrometry
Under ESI-MS conditions, this compound is expected to lose the hydrochloride and show a prominent peak for the protonated molecule [M-HCl+H]⁺. Common fragmentation pathways for α-amino acid esters include the loss of the alkoxy group (e.g., methoxy or ethoxy) and cleavage of the alkyl side chain. The fragmentation pattern can be used to confirm the structure of the amino acid and the ester group. The base peak in the mass spectrum is often the iminium ion formed by the loss of the ester group and the alkyl chain.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of these compounds.
Caption: Workflow for the spectroscopic comparison of amino acid ester hydrochlorides.
This guide provides a foundational understanding of the spectroscopic properties of this compound in comparison to its structural analogs. For definitive structural confirmation and purity assessment, it is always recommended to acquire experimental spectra for the specific compound of interest.
Unveiling the Structural Impact of Methyl 2-aminohexanoate Hydrochloride on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical determinant of biological activity and therapeutic efficacy. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide structure and function. This guide provides a comprehensive comparison of the effects of Methyl 2-aminohexanoate hydrochloride, an α-methylated amino acid, on peptide conformation against other common modifications, supported by experimental data from circular dichroism, nuclear magnetic resonance, and X-ray crystallography.
The introduction of a methyl group at the alpha-carbon of an amino acid residue, as in this compound (a derivative of α-methyl-leucine), significantly restricts the conformational freedom of the peptide backbone.[1] This steric hindrance often promotes the formation of stable secondary structures, particularly α-helices and 3₁₀-helices.[1][2] This guide will delve into the quantitative effects of this modification and compare it with other widely used peptide alterations, such as N-methylation and the inclusion of other non-natural amino acids.
Comparative Analysis of Peptide Modifications on Helicity
The impact of various amino acid modifications on the α-helical content of peptides can be quantitatively assessed using Circular Dichroism (CD) spectroscopy. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a hallmark indicator of α-helical content. The following table summarizes data from multiple studies on different model peptides to provide a comparative overview.
| Peptide Modification | Model Peptide Sequence | % Helicity (approx.) | Reference Study |
| Methyl 2-aminohexanoate (α-methyl-leucine) | ApoA-I mimetic peptide 'A' | Increased from base | [2] |
| Unmodified (Leucine) | ApoA-I mimetic peptide 'A' | Baseline | [2] |
| α-methyl-Alanine | ApoA-I mimetic peptide 'A' | Increased from base | [2] |
| α-methyl-Lysine | ApoA-I mimetic peptide 'A' | Higher than α-methyl-Ala | [2] |
| α-methyl-Aspartic Acid | ApoA-I mimetic peptide 'A' | Lower than unmodified | [2] |
| N-methyl-Alanine | Acetyl-WGG(EAAAR)4A-amide | Decreased from base | [1] |
| Unmodified (Alanine) | Ac-K-[A]11-KGGY-NH2 | Baseline (concentration dependent) | [3] |
Note: The exact percentage of helicity can vary depending on the peptide sequence, solvent conditions, and temperature. The data presented here is for comparative purposes to illustrate the general trends observed with these modifications.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of standard protocols for peptide synthesis and conformational analysis.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The synthesis of peptides incorporating α-methylated amino acids like this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-α-methyl-leucine)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The resin is swollen in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF. This solution is then added to the resin and allowed to react.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence. For the incorporation of Methyl 2-aminohexanoate, Fmoc-L-α-methyl-leucine would be used in the coupling step.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and widely used technique to determine the secondary structure of peptides in solution.[3][4]
Procedure:
-
Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD measurements is typically between 0.1 and 0.2 mg/mL.
-
Instrument Setup: A CD spectrometer is purged with nitrogen gas. The sample is placed in a quartz cuvette with a path length of 1 mm.
-
Data Acquisition: A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum. CD spectra are typically recorded from 190 to 260 nm.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]). The percentage of α-helicity can be estimated from the [θ] value at 222 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including side-chain conformations and inter-proton distances through Nuclear Overhauser Effect (NOE) experiments.
Procedure:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like TFE) to a concentration of 0.5-1 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints: NOE cross-peaks are used to determine distance restraints between protons that are close in space.
-
Structure Calculation: The distance restraints are used in computational software to calculate an ensemble of 3D structures of the peptide.
X-ray Crystallography for Atomic-Level Structure
X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.
Procedure:
-
Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the peptide, from which an atomic model is built and refined.
Visualizing Conformational Impact
The introduction of α-methylation significantly alters the allowable Ramachandran angles (phi, psi) for a given residue, thereby influencing the overall peptide conformation.
Concluding Remarks
The incorporation of this compound, and α-methylated amino acids in general, is a potent tool for peptide drug design. By inducing a more rigid, helical conformation, these modifications can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic properties.[2] However, the precise impact is context-dependent, and the choice of modification should be guided by empirical studies employing the analytical techniques outlined in this guide. The provided data and protocols offer a foundational framework for researchers to rationally design and evaluate novel peptide therapeutics with tailored conformational characteristics.
References
- 1. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
literature-based comparison of synthesis routes for different 2-aminohexanoate esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminohexanoate esters, derivatives of the non-proteinogenic amino acid norleucine, is of significant interest in medicinal chemistry and drug development. These compounds serve as crucial chiral building blocks for synthesizing novel peptides, peptidomimetics, and pharmacologically active molecules. The precise control of stereochemistry and the efficiency of the synthetic route are paramount for their practical application. This guide provides a literature-based comparison of several key methodologies for synthesizing these valuable esters, including classical chemical methods, modern asymmetric techniques, and biocatalytic routes.
I. Comparison of Synthesis Routes
The selection of a synthetic route for a specific 2-aminohexanoate ester depends on several factors, including the desired stereochemistry, scale of the reaction, and the availability of starting materials and reagents. The following tables summarize quantitative data for prominent synthesis methods, offering a clear comparison of their performance.
Table 1: Asymmetric Synthesis of 2-Aminohexanoate Esters
| Method | Key Reagents/Catalyst | Substrate | Product | Yield (%) | Stereoselectivity (ee/de) | Ref. |
| Schöllkopf Bis-Lactim Ether | (S)-Valine chiral auxiliary, n-BuLi, Butyl Iodide | Glycine-valine diketopiperazine | Methyl (R)-2-aminohexanoate | ~60-75% | >95% ee | [1][2] |
| Imine Reductase (IRED) | Imine Reductase (e.g., pIR-271), GDH, NADP⁺ | Ethyl 2-oxohexanoate, Allylamine | Ethyl (R)-2-(allylamino)hexanoate | 58% | >99% ee | [3][4] |
| Nitrene Transferase | Evolved protoglobin nitrene transferase | Ethyl hexanoate | Ethyl 2-aminohexanoate | Moderate | High ee possible | [5][6] |
Table 2: Non-Stereoselective and Racemic Synthesis of 2-Aminohexanoate Esters
| Method | Reagents | Substrate | Product | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | | Esterification (SOCl₂) | Thionyl chloride, Methanol | 2-Aminohexanoic acid | Methyl 2-aminohexanoate HCl | ~95-98% |[7][8] | | Esterification (TMSCl) | Trimethylchlorosilane, Methanol | 2-Aminohexanoic acid | Methyl 2-aminohexanoate HCl | 94% |[7] | | Lipase-Catalyzed Esterification | Novozym 435 (Lipase), Alcohol | 2-Aminohexanoic acid | 2-Aminohexanoate ester | >90% |[9][10] |
II. Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on procedures reported in the literature for the synthesis of 2-aminohexanoate esters or closely related analogues.
1. Esterification using Thionyl Chloride and Methanol
This is a widely used, high-yielding method for the preparation of amino acid methyl esters.[7][11]
-
Reaction Setup: To a round-bottom flask, add 2-aminohexanoic acid (1.0 eq). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add absolute methanol. While stirring, add thionyl chloride (1.2 - 2.0 eq) dropwise to the cooled suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the hydrochloride salt of the methyl 2-aminohexanoate, which can be used as is or neutralized. For example, a yield of 97% has been reported for the synthesis of d-alanine methyl ester hydrochloride using this method.[8]
2. Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether Method
This method allows for the highly enantioselective synthesis of α-amino acids through the use of a chiral auxiliary.[1][2]
-
Preparation of the Bis-Lactim Ether: A dipeptide derived from glycine and (S)-valine is cyclized to form a 2,5-diketopiperazine. This is then treated with a methylating agent (e.g., trimethyloxonium tetrafluoroborate) to yield the corresponding bis-lactim ether.
-
Asymmetric Alkylation: Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool the solution to -78°C. Add n-butyllithium (n-BuLi) (1.05 eq) dropwise to generate the lithiated species. After stirring for 20 minutes, add an alkylating agent such as 1-iodobutane (1.2 eq). The steric hindrance from the isopropyl group of the valine auxiliary directs the alkylation to one face of the enolate, leading to high diastereoselectivity.[1][2]
-
Hydrolysis and Product Isolation: The resulting alkylated bis-lactim ether is hydrolyzed with dilute aqueous HCl (e.g., 0.25 M) at room temperature. This cleaves the auxiliary and liberates the desired methyl 2-aminohexanoate as its hydrochloride salt, along with the methyl ester of valine. The two amino acid esters can then be separated by standard techniques like chromatography. Enantiomeric excesses of over 95% are typically achieved with this method.[2]
3. Biocatalytic Reductive Amination using Imine Reductase (IRED)
This enzymatic approach provides direct access to chiral N-substituted α-amino esters with high enantioselectivity.[3][4]
-
Reaction Mixture Preparation: In a suitable vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
Addition of Components: To the buffer, add the α-ketoester substrate (e.g., ethyl 2-oxohexanoate, 1.0 eq), the desired amine (e.g., propargylamine, 2.0 eq), NADP⁺ (catalytic amount), and glucose (for cofactor regeneration).
-
Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor recycling and the specific imine reductase (IRED) enzyme, either as a cell-free extract or a purified enzyme.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation for 24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent. The product is then purified by chromatography to yield the enantiomerically pure N-substituted 2-aminohexanoate ester. Conversions are often high, and enantiomeric excesses can exceed 99%.[3][4]
III. Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pianetachimica.it [pianetachimica.it]
Safety Operating Guide
Proper Disposal of Methyl 2-aminohexanoate Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Methyl 2-aminohexanoate hydrochloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, synthesized from publicly available Safety Data Sheets (SDS).
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2]
Recommended PPE:
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves before use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and pants. Ensure skin is not exposed. |
| Respiratory Protection | Use a NIOSH-approved respirator if working in a poorly ventilated area or if dusts/aerosols may be generated. |
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[3]
-
Segregation and Collection:
-
Carefully collect the waste this compound, whether in solid or solution form.
-
Place the waste into a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Avoid mixing with other incompatible wastes.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from heat, sparks, or open flames.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
III. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated to disperse any dust or vapors.
-
-
Containment:
-
Cleanup and Collection:
-
Wearing the appropriate PPE, carefully collect the spilled material and any contaminated absorbent.
-
Place the collected waste into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's established protocols.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Methyl 2-aminohexanoate hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for Methyl 2-aminohexanoate hydrochloride (CAS 3844-54-0).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 3844-54-0 |
| Molecular Formula | C₇H₁₅NO₂・HCl |
| Molecular Weight | 181.66 g/mol |
| Physical Form | Solid |
| Storage Temperature | Room temperature in an inert atmosphere |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered hazardous.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear protective gloves. |
| Skin and Body Protection | Laboratory Coat and Protective Clothing | A lab coat and appropriate protective clothing are required to prevent skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | To be used if exposure limits are exceeded or if irritation occurs. For high airborne concentrations, a positive-pressure supplied air respirator may be necessary.[1] |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated area, away from direct sunlight and extreme temperatures.[1]
-
Keep the container tightly closed and store at room temperature.[1]
2. Preparation and Handling:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area.
-
Avoid the formation and inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
3. In Case of a Spill:
-
For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.[1]
-
Mechanically take up the spilled material and place it in an appropriate container for disposal.[1]
-
Avoid creating dust during the cleanup process.[1]
-
Thoroughly clean the contaminated surface.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water.[1]
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]
-
Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[1]
-
In all cases of exposure, consult a physician if necessary.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused Compound:
-
Dispose of the unused chemical in its original container or a suitable, labeled waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
2. Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
3. Solutions:
-
Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.
-
Do not dispose of solutions down the drain.
Below is a workflow diagram illustrating the key handling and disposal steps.
Caption: Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
